molecular formula C25H24N2O6 B1678046 Pranidipine CAS No. 99522-79-9

Pranidipine

Número de catálogo: B1678046
Número CAS: 99522-79-9
Peso molecular: 448.5 g/mol
Clave InChI: XTFPDGZNWTZCMF-DHZHZOJOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in UD 37:228m

Propiedades

IUPAC Name

3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPDGZNWTZCMF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875518
Record name PRANIDIPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99522-79-9
Record name Pranidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99522-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRANIDIPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pranidipine's Mechanism of Action on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine, a third-generation dihydropyridine calcium channel blocker, exerts its vasodilatory effects on vascular smooth muscle through a dual mechanism of action. Primarily, it functions as a potent antagonist of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium that is critical for smooth muscle contraction. Additionally, emerging evidence indicates that this compound enhances the vasodilatory effects of nitric oxide (NO) signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: L-type Calcium Channel Blockade

This compound's principal mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium, a crucial step in the excitation-contraction coupling of smooth muscle.[2] The reduction in intracellular calcium concentration leads to a decrease in the formation of the Ca²⁺-calmodulin complex, which in turn reduces the activation of myosin light chain kinase (MLCK).[2] Consequently, the phosphorylation of the myosin light chain is diminished, leading to vascular smooth muscle relaxation and vasodilation.

This compound exhibits a high affinity for calcium channels, which contributes to its potent and long-lasting antihypertensive effects.[3] This high affinity is also linked to its high lipophilicity, suggesting that the drug may partition into the lipid bilayer of the cell membrane before binding to the calcium channel.[3]

Signaling Pathway for L-type Calcium Channel Blockade

This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Ca_concentration [Ca²⁺]i Ca_influx->Ca_concentration Increases Calmodulin Calmodulin Ca_concentration->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vascular Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound's primary mechanism of action.

Secondary Mechanism: Enhancement of Nitric Oxide Signaling

Beyond its direct action on calcium channels, this compound has been shown to enhance the vasodilatory effects of nitric oxide (NO).[4] This secondary mechanism contributes to its overall antihypertensive efficacy. This compound achieves this through multiple actions:

  • Increased cGMP Accumulation: this compound significantly enhances the accumulation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells when co-cultured with endothelial cells.[4]

  • Upregulation of Superoxide Dismutase (SOD) Activity: this compound upregulates the activity of SOD in endothelial cells.[4] By scavenging superoxide anions, SOD prevents the degradation of NO, thereby increasing its bioavailability.[4]

This enhancement of the NO/cGMP pathway leads to the activation of cGMP-dependent protein kinase (PKG), which in turn promotes vasodilation through various downstream targets.

Signaling Pathway for NO Enhancement

This compound This compound SOD Superoxide Dismutase (SOD) This compound->SOD Upregulates Superoxide Superoxide (O₂⁻) SOD->Superoxide Scavenges NO Nitric Oxide (NO) Superoxide->NO Degrades sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes

Caption: this compound's enhancement of NO signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with its molecular targets.

Parameter Value Preparation Reference
Ki for (+)[3H]PN200-110 displacementLowest among tested dihydropyridinesPorcine skeletal T-tubules[3]
pA2 (S-isomer)10.03Isolated rat aorta[5]
pA2 (R-isomer)8.36Isolated rat aorta[5]
Parameter Value Preparation Reference
This compound concentration for cGMP enhancement10⁻⁶ MCo-cultured human endothelial and smooth muscle cells[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement

This protocol is adapted from methodologies used for studying dihydropyridine effects on L-type calcium channels in vascular smooth muscle cell lines like A7r5.

Objective: To measure the inhibitory effect of this compound on L-type Ca²⁺ currents.

Workflow:

Cell_Culture Culture A7r5 cells Patch_Pipette Prepare patch pipette (2-5 MΩ resistance) Cell_Culture->Patch_Pipette Seal_Formation Form a gigaohm seal on a single cell Patch_Pipette->Seal_Formation Whole_Cell Establish whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage-clamp cell at -80 mV Whole_Cell->Voltage_Clamp Depolarization Apply depolarizing pulses (e.g., to 0 mV for 200 ms) Voltage_Clamp->Depolarization Record_Baseline Record baseline L-type Ca²⁺ current Depolarization->Record_Baseline Apply_this compound Apply varying concentrations of this compound Record_Baseline->Apply_this compound Record_Inhibition Record inhibited L-type Ca²⁺ current Apply_this compound->Record_Inhibition Data_Analysis Analyze data to determine IC₅₀ Record_Inhibition->Data_Analysis

Caption: Workflow for patch-clamp experiments.

Methodology:

  • Cell Culture: Culture A7r5 vascular smooth muscle cells on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration on a single A7r5 cell.

    • Hold the membrane potential at -80 mV.

    • Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.

    • After recording a stable baseline current, perfuse the bath with increasing concentrations of this compound.

    • Record the steady-state inhibition at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the inhibited currents to the baseline current.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC₅₀ value.

Isometric Tension Measurement in Isolated Rat Aortic Rings

This protocol is a standard method for assessing the vasorelaxant effects of drugs on isolated arteries.

Objective: To determine the EC₅₀ of this compound for vasorelaxation.

Workflow:

Aorta_Isolation Isolate thoracic aorta from a rat Ring_Preparation Prepare 2-3 mm aortic rings Aorta_Isolation->Ring_Preparation Mounting Mount rings in an organ bath Ring_Preparation->Mounting Equilibration Equilibrate under optimal tension Mounting->Equilibration Precontraction Pre-contract with an agonist (e.g., Phenylephrine) Equilibration->Precontraction Apply_this compound Cumulatively add This compound Precontraction->Apply_this compound Record_Relaxation Record relaxation response Apply_this compound->Record_Relaxation Data_Analysis Analyze data to determine EC₅₀ Record_Relaxation->Data_Analysis

Caption: Workflow for vascular tension studies.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective tissue and cut into 2-3 mm rings.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Connect the rings to an isometric force transducer.

  • Protocol:

    • Equilibrate the rings under an optimal resting tension (e.g., 2 g) for 60-90 minutes.

    • Induce a stable contraction with an agonist such as phenylephrine (e.g., 1 µM).

    • Once a plateau in contraction is reached, add this compound in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and fit with a sigmoidal dose-response equation to calculate the EC₅₀.

Measurement of cGMP Accumulation

This protocol is based on commercially available ELISA kits.

Objective: To quantify the effect of this compound on cGMP levels in vascular smooth muscle cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture rat aortic smooth muscle cells. For co-culture experiments, culture human umbilical vein endothelial cells (HUVECs) on inserts and place them over the smooth muscle cells.

    • Treat the cells with this compound (e.g., 10⁻⁶ M) for a specified time.

  • Lysis and Assay:

    • Lyse the cells with the provided lysis buffer.

    • Perform the cGMP competitive ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Compare the cGMP levels in this compound-treated cells to control cells.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on commercially available SOD activity assay kits.

Objective: To measure the effect of this compound on SOD activity in endothelial cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture HUVECs to confluence.

    • Treat the cells with this compound for a specified duration.

  • Homogenization and Assay:

    • Harvest and homogenize the cells in an appropriate buffer.

    • Perform the SOD activity assay according to the manufacturer's protocol. This typically involves a colorimetric reaction where a superoxide-generating system reduces a chromogen, and the inhibition of this reduction by SOD in the sample is measured.

  • Data Analysis:

    • Calculate the SOD activity in the samples based on the inhibition of the colorimetric reaction compared to a standard.

    • Compare the SOD activity in this compound-treated cells to control cells.

Conclusion

This compound's mechanism of action in vascular smooth muscle is multifaceted, involving both the primary blockade of L-type calcium channels and a secondary enhancement of nitric oxide-mediated vasodilation. Its high affinity for calcium channels contributes to its potent and sustained antihypertensive effects. The additional action on the NO pathway may provide further therapeutic benefits, particularly in conditions associated with endothelial dysfunction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other vasoactive compounds.

References

An In-depth Analysis of Pranidipine's Lipophilicity and Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine is a third-generation 1,4-dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects. A critical determinant of its pharmacological profile is its high lipophilicity, which governs its interaction with biological membranes. This technical guide provides a comprehensive analysis of this compound's physicochemical properties, focusing on its lipophilicity and the subsequent interactions with cellular membranes. We delve into the experimental methodologies used to quantify these characteristics, explore the "membrane-bilayer pathway hypothesis," and elucidate the signaling pathways through which this compound exerts its therapeutic effects. This document serves as a resource for researchers and professionals in drug development, offering detailed protocols, quantitative data, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.

This compound's Lipophilicity: A Key to Its Potency

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial physicochemical parameter in drug design and development. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its molecular target.[1][2] For this compound, its high lipophilicity is a defining characteristic that distinguishes it from other dihydropyridines and is central to its potent and sustained therapeutic action.[3]

The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (Log P) between n-octanol and water.[4] A higher Log P value indicates greater lipophilicity.

Quantitative Lipophilicity Data

Studies have consistently shown that this compound possesses the highest lipophilicity among several tested dihydropyridine calcium channel blockers. This high affinity for lipid environments is directly correlated with its potency in displacing other ligands from calcium channels.[3]

CompoundOctanol-Buffer Partition Coefficient (Log P)Ki Value (nM) for (+)[3H]PN200-110 Binding
This compound Highest among tested compoundsLowest among tested compounds
NifedipineLower than this compoundHigher than this compound
NitrendipineLower than this compoundHigher than this compound
NicardipineLower than this compoundHigher than this compound
Note: Specific Log P values from the cited primary literature were not available. The data reflects the relative lipophilicity and binding affinity as reported in comparative studies.[3]

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is fundamental in preclinical drug development. Several methods are employed, with the shake-flask method being the gold standard.

Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient of a compound between n-octanol (representing a lipid phase) and water (representing an aqueous phase).[4]

Protocol:

  • Preparation: A solution of this compound is prepared in either n-octanol or water.

  • Partitioning: A known volume of the this compound solution is added to a flask containing a known volume of the second, immiscible solvent (water or n-octanol, respectively).

  • Equilibration: The flask is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[5] A slow-stirring method can also be used to prevent the formation of emulsions, which is particularly useful for highly lipophilic compounds.[4]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation start Dissolve this compound in n-octanol or water mix Combine this compound solution with immiscible solvent start->mix shake Shake or stir vigorously to reach equilibrium mix->shake centrifuge Centrifuge to separate n-octanol and aqueous layers shake->centrifuge quantify Quantify this compound concentration in each phase (e.g., HPLC) centrifuge->quantify calculate Calculate P = [Octanol]/[Aqueous] and Log P quantify->calculate

Caption: Workflow for Log P determination using the shake-flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for determining lipophilicity. It is faster and requires less compound than the shake-flask method.[5] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its Log P value.[4]

Protocol:

  • System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[4]

  • Calibration: A series of standard compounds with known Log P values are injected into the system, and their retention times (t_R) are recorded.

  • Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • Calculation: A calibration curve is generated by plotting the known Log P values of the standards against their retention times. The Log P of this compound is then extrapolated from this curve using its retention time.

This compound's Interaction with Cell Membranes

The high lipophilicity of this compound is fundamental to its mechanism of interaction with the cell membrane, which serves as both a reservoir and a pathway to its target, the L-type calcium channel.

The Membrane-Bilayer Pathway Hypothesis

This compound's potent and long-lasting action is explained by the "membrane-bilayer pathway hypothesis".[3] This model proposes that the drug, due to its high lipophilicity, does not primarily access its binding site on the calcium channel from the aqueous extracellular space. Instead, it first partitions into the lipid bilayer of the cell membrane.[3]

This accumulation within the membrane creates a high local concentration of the drug in close proximity to the transmembrane domains of the L-type calcium channel. From this lipid environment, this compound can then diffuse laterally to bind to its receptor site on the channel protein. This mechanism is supported by the strong correlation between the lipophilicity of dihydropyridines and their potency in binding experiments.[3] This strong affinity for the membrane contributes to its slow dissociation rate and prolonged therapeutic effect.[3]

Interaction with T-Tubule Membranes

Displacement binding experiments using porcine skeletal T-tubules, which are rich in L-type calcium channels, have shown that this compound has a very high affinity for these membranes, exhibiting the lowest Ki value among the dihydropyridines tested.[3] This suggests a strong interaction not just with the calcium channel protein itself, but with the surrounding lipid membrane environment of the T-tubules.[3]

Experimental Protocols for Membrane Interaction Studies

To evaluate how a drug like this compound crosses biological membranes, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are used.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of compounds across biological membranes.[6][7] It measures the permeability of a compound through an artificial lipid membrane, providing a good indication of its potential for absorption.[6]

Protocol:

  • Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[8]

  • Assay Setup: The donor plate is placed on top of an acceptor plate, which contains a buffer solution (e.g., PBS at pH 7.4).

  • Compound Addition: A solution of this compound is added to the wells of the donor plate.

  • Incubation: The "sandwich" of donor and acceptor plates is incubated for a specific period (e.g., 5 to 18 hours) at room temperature, allowing the compound to diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.[6][8]

  • Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured using UV-Vis spectroscopy or LC-MS/MS.[6]

  • Permeability Calculation: The apparent permeability coefficient (P_app) is calculated, which reflects the rate at which the compound crosses the artificial membrane.

PAMPA_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_permeation Permeation cluster_analysis Analysis coat Coat filter of Donor Plate with artificial lipid membrane place_donor Place Donor Plate onto Acceptor Plate coat->place_donor fill_acceptor Fill Acceptor Plate wells with buffer solution fill_acceptor->place_donor add_drug Add this compound solution to Donor Plate wells place_donor->add_drug incubate Incubate plate 'sandwich' to allow for passive diffusion add_drug->incubate measure Measure drug concentration in Donor and Acceptor wells incubate->measure calculate Calculate Apparent Permeability Coefficient (Papp) measure->calculate

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay.

This compound's Signaling Pathways

This compound's antihypertensive effect is primarily mediated by its blockade of L-type calcium channels, but it also possesses a unique secondary mechanism involving the nitric oxide (NO) pathway.

Primary Mechanism: L-Type Calcium Channel Blockade

Like all dihydropyridine calcium channel blockers, this compound's main mechanism of action is the inhibition of calcium ion (Ca²⁺) influx through L-type voltage-gated calcium channels.[9][10]

  • Binding: this compound binds to the L-type calcium channels located on the smooth muscle cells of blood vessels.[9]

  • Inhibition: This binding blocks the influx of extracellular Ca²⁺ into the muscle cells.

  • Relaxation: Since Ca²⁺ is a critical trigger for muscle contraction, its reduced intracellular concentration leads to the relaxation of the vascular smooth muscle.[9]

  • Vasodilation: The relaxation of these muscles causes vasodilation, particularly in the arterioles, which reduces peripheral vascular resistance.[9]

  • Blood Pressure Reduction: The decrease in peripheral resistance leads to a reduction in overall blood pressure.

Secondary Mechanism: Enhancement of Nitric Oxide Action

Uniquely, this compound has been shown to enhance and prolong the vasorelaxant effects of nitric oxide (NO).[11][12] NO is a potent endogenous vasodilator produced by endothelial cells.

  • NO Production: Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells.

  • This compound's Role: this compound appears to inhibit the decomposition of NO, possibly by upregulating the activity of superoxide dismutase, an enzyme that scavenges superoxide radicals which would otherwise inactivate NO.[12]

  • Enhanced cGMP Signaling: The increased availability of NO leads to greater activation of soluble guanylate cyclase in smooth muscle cells, resulting in higher levels of cyclic guanosine monophosphate (cGMP).[12]

  • Prolonged Vasodilation: cGMP is a second messenger that promotes smooth muscle relaxation. The enhanced NO-cGMP signaling contributes to a more pronounced and sustained vasodilation.[11]

Caption: Dual signaling pathways of this compound's antihypertensive action.

Conclusion

The pharmacological profile of this compound is intrinsically linked to its pronounced lipophilicity. This key physicochemical property facilitates its partitioning into the cell membrane, enabling a high local concentration near its target L-type calcium channels, as described by the membrane-bilayer pathway hypothesis. This strong membrane interaction underlies its potent and sustained channel-blocking activity. Furthermore, this compound's ability to enhance nitric oxide-mediated vasodilation provides a complementary mechanism that contributes to its overall therapeutic efficacy. A thorough understanding of these lipophilic characteristics and membrane interactions is paramount for the rational design and development of future cardiovascular drugs with optimized efficacy and duration of action.

References

The Anti-Inflammatory Potential of Pranidipine in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is primarily recognized for its potent and long-lasting antihypertensive effects.[1] Emerging evidence, however, suggests that its therapeutic benefits in cardiovascular models extend beyond vasodilation and blood pressure reduction, encompassing significant anti-inflammatory and anti-remodeling properties. This technical guide synthesizes the current understanding of the anti-inflammatory effects of this compound in cardiovascular contexts. It provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals in cardiovascular drug discovery and development, highlighting the pleiotropic effects of this compound and stimulating further investigation into its anti-inflammatory potential.

Introduction: Inflammation in Cardiovascular Disease

Chronic inflammation is a cornerstone in the pathophysiology of a multitude of cardiovascular diseases (CVDs), including atherosclerosis, heart failure, and hypertension. The inflammatory cascade in the cardiovascular system involves the activation of endothelial cells, recruitment and infiltration of leukocytes, and the production of a host of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules.[2][3] This sustained inflammatory response contributes to vascular remodeling, plaque formation and instability, and myocardial dysfunction. Consequently, therapeutic strategies aimed at mitigating inflammation hold significant promise for the management of CVDs. While traditional cardiovascular medications have primarily focused on hemodynamic and lipid-lowering effects, there is a growing appreciation for the anti-inflammatory properties of some of these agents.

This compound: Beyond Calcium Channel Blockade

This compound distinguishes itself from other dihydropyridine CCBs through its high lipophilicity, which contributes to its prolonged duration of action and strong affinity for calcium channels within the cell membrane.[1] Beyond its primary function of blocking L-type calcium channels, leading to vasodilation, this compound exhibits a range of effects that impinge upon key inflammatory and fibrotic pathways implicated in cardiovascular pathology.

Quantitative Data on the Anti-inflammatory and Anti-Remodeling Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in cardiovascular models.

Cardiovascular Model Key Inflammatory/Fibrotic Marker Treatment Group Control/Vehicle Group Percentage Change with this compound Reference
Rat model of autoimmune myocarditisTGF-β1 mRNA expression (heart tissue)This compound (0.3 mg/kg/day)VehicleDose-dependent suppression[4]
Rat model of autoimmune myocarditisCollagen-III mRNA expression (heart tissue)This compound (0.3 mg/kg/day)VehicleDose-dependent suppression[4]
Cultured endothelial cellsSuperoxide Dismutase (SOD) activityThis compoundControlUpregulated[5][6]
Cultured endothelial cellsEndothelin-1 productionThis compoundControlSuppressed[5][6]

Note: Specific quantitative values for the percentage change were not always available in the cited abstracts. The table reflects the reported directional change.

Inferred Anti-inflammatory Effects of this compound (as a Dihydropyridine CCB)

While direct studies on this compound's effects on all inflammatory markers are limited, the recognized class effects of dihydropyridine CCBs provide a strong basis for inferring its broader anti-inflammatory profile.

Inflammatory Marker/Process Effect of Dihydropyridine CCBs Implication for this compound Reference
Tumor Necrosis Factor-alpha (TNF-α)Suppression of expressionLikely suppresses TNF-α expression[2]
Monocyte Chemoattractant Protein-1 (MCP-1)Suppression of expressionLikely suppresses MCP-1 expression[2]
Pro-inflammatory Cytokines (general)Suppression of expressionLikely suppresses pro-inflammatory cytokine expression[2]
Nuclear Factor-kappa B (NF-κB) ActivationReductionLikely reduces NF-κB activation[2][7][8][9]
Reactive Oxygen Species (ROS) GenerationSuppressionSuppresses ROS generation (supported by SOD upregulation)[2][3]
Monocyte Adhesion to Endothelial CellsInhibitionLikely inhibits monocyte adhesion[2][3]
Adhesion Molecule ExpressionSuppressionLikely suppresses adhesion molecule expression[3]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of this compound's anti-inflammatory and anti-remodeling effects.

Animal Models of Cardiovascular Disease
  • Rat Model of Autoimmune Myocarditis: This model is induced by immunization with porcine cardiac myosin. It is a well-established model for studying cardiac inflammation and fibrosis, leading to heart failure.[4]

  • Avian Model of Dilated Cardiomyopathy: This model is induced by feeding furazolidone to turkey poults, which results in dilated cardiomyopathy that mimics the human condition. It is useful for studying cardiac remodeling and function.[10]

  • Atherosclerosis Animal Models: While not specifically mentioned for this compound in the initial searches, models such as Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice, often fed a high-fat diet, are standard for studying vascular inflammation and atherosclerosis.[11][12][13][14]

Measurement of Gene Expression (TGF-β1 and Collagen-III mRNA)

Protocol: Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)

  • Tissue Homogenization and RNA Extraction: Heart tissue is homogenized, and total RNA is extracted using a commercially available kit (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for TGF-β1, collagen-III, and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[15][16][17]

Measurement of Superoxide Dismutase (SOD) Activity

Protocol: Spectrophotometric Assay

  • Cell Lysate Preparation: Endothelial cells are cultured and treated with this compound. The cells are then lysed to release intracellular components.

  • Assay Principle: The assay is based on the ability of SOD to inhibit the reduction of a chromogenic reagent (e.g., WST-1) by superoxide anions generated by a xanthine/xanthine oxidase system.

  • Procedure: The cell lysate is incubated with the reaction mixture containing xanthine, xanthine oxidase, and the chromogenic reagent. The absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the chromogenic reaction and can be quantified by comparison to a standard curve generated with purified SOD enzyme.[4][18][19][20][21]

Signaling Pathways and Visualizations

This compound's anti-inflammatory effects are mediated through its influence on several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

This compound's Antioxidant and Vasculoprotective Pathway

Pranidipine_Antioxidant_Pathway This compound This compound SOD Superoxide Dismutase (SOD) Activity This compound->SOD Upregulates Endothelin1 Endothelin-1 Production This compound->Endothelin1 Suppresses Superoxide Superoxide Anions (O2-) SOD->Superoxide Scavenges NO Nitric Oxide (NO) Superoxide->NO Degrades Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Promotes Endothelin1->Endothelial_Function Impairs

This compound's antioxidant and vasculoprotective actions.

Inferred Anti-inflammatory Signaling of Dihydropyridine CCBs

Dihydropyridine_Anti_inflammatory_Pathway DHP_CCBs Dihydropyridine CCBs (e.g., this compound) NFkB_Activation NF-κB Activation DHP_CCBs->NFkB_Activation Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes Induces TNFa TNF-α Proinflammatory_Genes->TNFa IL6 IL-6 Proinflammatory_Genes->IL6 MCP1 MCP-1 Proinflammatory_Genes->MCP1 Adhesion_Molecules Adhesion Molecules Proinflammatory_Genes->Adhesion_Molecules Inflammation Vascular Inflammation TNFa->Inflammation IL6->Inflammation MCP1->Inflammation Adhesion_Molecules->Inflammation

Inferred anti-inflammatory signaling of dihydropyridines.

This compound's Anti-Fibrotic Pathway in Cardiac Remodeling

Pranidipine_Anti_Fibrotic_Pathway This compound This compound TGFb1 TGF-β1 mRNA Expression This compound->TGFb1 Suppresses CollagenIII Collagen-III mRNA Expression This compound->CollagenIII Suppresses Cardiac_Fibrosis Cardiac Fibrosis TGFb1->Cardiac_Fibrosis Promotes Myocyte_Hypertrophy Myocyte Hypertrophy TGFb1->Myocyte_Hypertrophy Promotes CollagenIII->Cardiac_Fibrosis Contributes to Cardiac_Remodeling Adverse Cardiac Remodeling Cardiac_Fibrosis->Cardiac_Remodeling Myocyte_Hypertrophy->Cardiac_Remodeling

This compound's anti-fibrotic effects on cardiac remodeling.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses clinically relevant anti-inflammatory and anti-remodeling properties that complement its primary antihypertensive action. Its ability to enhance antioxidant defenses by upregulating SOD activity and to suppress pro-fibrotic signaling through the TGF-β1 pathway provides a mechanistic basis for its observed cardioprotective effects in preclinical models. Furthermore, as a member of the dihydropyridine class of CCBs, it is highly probable that this compound also exerts broader anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the subsequent expression of pro-inflammatory cytokines and adhesion molecules.

Future research should aim to provide more direct and quantitative evidence of this compound's effects on key inflammatory markers such as hs-CRP, IL-6, and TNF-α in various cardiovascular models. Elucidating the precise molecular interactions between this compound and components of the NF-κB signaling cascade would further solidify our understanding of its anti-inflammatory mechanisms. Clinical studies designed to evaluate the impact of this compound on inflammatory biomarkers in patients with hypertension and other cardiovascular diseases are warranted. A deeper understanding of these pleiotropic effects will be instrumental in optimizing the therapeutic application of this compound and in the development of novel anti-inflammatory strategies for cardiovascular disease.

References

Pranidipine's Impact on Intracellular Calcium Concentration in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of pranidipine, a dihydropyridine derivative, on intracellular calcium ([Ca²⁺]i) concentration in neurons. This compound is recognized as a potent and long-acting calcium channel blocker.[1][2] While its primary clinical application is in managing hypertension, its interactions with neuronal calcium channels suggest a broader range of potential neuropharmacological effects. This document synthesizes key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols for investigating these effects, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action: Beyond L-Type Channel Blockade

This compound, like other dihydropyridines, is known to block L-type voltage-gated calcium channels (VGCCs).[3][4] These channels are critical in regulating calcium influx in response to membrane depolarization.[3] However, emerging evidence reveals that this compound's activity in the nervous system is not confined to L-type channels. A key study demonstrated that this compound also significantly inhibits N-type voltage-dependent calcium channels in dorsal root ganglion neurons.[5] This dual blockade is a distinguishing feature compared to some other dihydropyridines, such as nicardipine, which act more exclusively on L-type channels.[5]

The blockade of N-type calcium channels is particularly relevant in neurons, as these channels are crucial for controlling neurotransmitter release at synaptic terminals.[5] By attenuating calcium influx through both L-type and N-type channels, this compound can effectively suppress depolarization-induced increases in intracellular calcium concentration.[5] This action may underlie its observed antinociceptive (pain-reducing) effects, which are not seen with exclusive L-type blockers in similar experimental models.[5]

Furthermore, this compound's high lipophilicity (hydrophobicity) contributes to its potent and long-lasting effects.[1] The "membrane-bilayer pathway hypothesis" suggests that this compound first partitions into the lipid bilayer of the cell membrane before binding to the calcium channel, a property that correlates with its high affinity and sustained action.[1]

Quantitative Data Summary

The following table summarizes the quantitative and qualitative findings regarding this compound's effect on neuronal calcium channels and related parameters.

ParameterTargetCell Type/ModelFindingCitation
[Ca²⁺]i Suppression Voltage-Gated Ca²⁺ ChannelsDorsal Root Ganglion NeuronsSignificantly suppressed KCl-induced [Ca²⁺]i changes in a dose-dependent fashion.[5]
Channel Current Blockade N-Type Ca²⁺ CurrentsDorsal Root Ganglion NeuronsShowed a dose-dependent blocking effect on N-type currents.[5]
Binding Affinity (Ki) Ca²⁺ ChannelsPorcine Skeletal T-TubulesExhibited the lowest Ki value for (+)[3H]PN200-110 binding among tested dihydropyridines, indicating very high affinity.[1]
Antinociceptive Effect N-Type Ca²⁺ ChannelsMice (in vivo)Intrathecal injection significantly shortened licking time in the formalin test, an effect not observed with exclusive L-type blockers.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe key experimental protocols used to assess the impact of this compound on neuronal [Ca²⁺]i.

This protocol is a synthesized method based on common practices for calcium imaging in cultured neurons using fluorescent indicators like Fura-2 AM.[6][7][8][9]

Objective: To measure changes in [Ca²⁺]i in cultured neurons in response to depolarization and upon application of this compound.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion or hippocampal neurons) on glass coverslips.

  • HEPES-buffered artificial cerebrospinal fluid (ACSF) or Tyrode's solution.

  • Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

  • Pluronic F-127.

  • High potassium (KCl) solution for inducing depolarization.

  • This compound stock solution (dissolved in DMSO).

  • Inverted fluorescence microscope with an incubation chamber, perfusion system, and excitation wavelengths of 340 nm and 380 nm.[6][9]

  • Image acquisition and analysis software (e.g., Zen software).[6]

Procedure:

  • Cell Preparation: Culture primary neurons on polylysine-coated glass coverslips until mature (e.g., >60 days for human iPSC-derived neurons).[6]

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (e.g., 5 µM), a small percentage of Pluronic F-127 (to aid dispersion), in ACSF.

    • Incubate the coverslips with the loading solution in the dark at 37°C for 30-45 minutes.[9]

    • Wash the cells with fresh ACSF to remove excess dye and allow for complete de-esterification of the dye within the cells for an additional 20-30 minutes.[6]

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the microscope stage, maintaining a physiological temperature (e.g., 30-32°C).[6]

    • Continuously perfuse the chamber with warm ACSF at a low rate (e.g., 1 mL/min).[6]

  • Data Acquisition:

    • Using the imaging software, select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm. Images should be captured every 1-5 seconds.[6]

    • Record baseline activity for at least 5 minutes.[6]

  • Pharmacological Application:

    • Introduce this compound at the desired concentration into the perfusion solution and record for a set duration to observe its effect on resting [Ca²⁺]i.

    • To measure the inhibitory effect, apply a depolarizing stimulus (e.g., high KCl solution) in the absence of the drug to establish a control response.

    • After a washout period, pre-incubate the neurons with this compound and then apply the same high KCl stimulus in the presence of the drug.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • This ratio is proportional to the intracellular calcium concentration.[9] The change in this ratio upon stimulation, with and without this compound, is used to quantify the drug's inhibitory effect.

This protocol describes the general principle of the patch-clamp technique used to measure ion channel currents, as referenced in the study on this compound's effect on N-type channels.[5]

Objective: To directly measure the dose-dependent blocking effect of this compound on N-type calcium channel currents.

Materials:

  • Cultured neurons.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling micropipettes.

  • External and internal pipette solutions designed to isolate calcium currents (e.g., containing blockers for sodium and potassium channels).

  • This compound solutions for application.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Patching:

    • Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows control of the cell's membrane potential and measurement of total ion flow.

  • Current Recording:

    • Clamp the neuron's membrane potential at a holding potential where calcium channels are typically closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

  • Drug Application:

    • After recording stable baseline currents, perfuse the external solution containing a specific concentration of this compound over the cell.

    • Repeat the voltage-step protocol to record the calcium currents in the presence of the drug.

    • Repeat this process for multiple concentrations to establish a dose-response relationship.

  • Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application. The percentage of current inhibition is calculated for each this compound concentration to determine its blocking potency.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and processes discussed.

pranidipine_mechanism cluster_neuron Neuronal Membrane cluster_intracellular Intracellular Space L_channel L-Type Ca²⁺ Channel Ca_ion Ca²⁺ L_channel->Ca_ion Ca²⁺ Influx N_channel N-Type Ca²⁺ Channel N_channel->Ca_ion Ca²⁺ Influx Reduced_Ca Reduced [Ca²⁺]i NT_release Neurotransmitter Release Reduced_Ca->NT_release Inhibits This compound This compound This compound->L_channel Blocks This compound->N_channel Blocks Depolarization Membrane Depolarization Depolarization->L_channel Activates Depolarization->N_channel Activates

Caption: this compound's dual blockade of L-type and N-type calcium channels.

membrane_pathway cluster_membrane Cell Membrane (Lipid Bilayer) Pranidipine_Membrane This compound (in membrane) Ca_Channel Ca²⁺ Channel Pranidipine_Membrane->Ca_Channel Binds to Channel Block Channel Blockade Ca_Channel->Block Pranidipine_EC This compound (Extracellular) Pranidipine_EC->Pranidipine_Membrane Partitions into (High Lipophilicity)

Caption: The "Membrane-Bilayer Pathway Hypothesis" for this compound action.

calcium_imaging_workflow start Culture Neurons on Coverslips load Load Cells with Fura-2 AM Dye start->load wash Wash & De-esterify load->wash image Mount on Microscope & Begin Imaging wash->image baseline Record Baseline Fluorescence (5 min) image->baseline stimulate Apply Stimulus (e.g., KCl) +/- this compound baseline->stimulate analyze Analyze F340/F380 Ratio (Calculate [Ca²⁺]i) stimulate->analyze end Quantify Inhibition analyze->end

Caption: Experimental workflow for neuronal calcium imaging.

Neuroprotective Implications and Future Directions

The dysregulation of intracellular calcium homeostasis is a key factor in the pathophysiology of several neurodegenerative diseases and ischemic brain injury.[10][11] An excessive influx of calcium can trigger excitotoxic cascades, mitochondrial dysfunction, and ultimately lead to neuronal cell death.[11]

By blocking voltage-gated calcium channels, dihydropyridine calcium channel blockers are being investigated for their neuroprotective potential.[10][12] this compound's ability to inhibit both L-type and N-type channels could offer a broader spectrum of neuroprotection compared to more selective agents. The reduction of calcium influx not only directly limits excitotoxicity but may also mitigate downstream inflammatory responses in glial cells like microglia.[13]

Future research should focus on elucidating the precise quantitative parameters (e.g., IC₅₀ values) of this compound for different neuronal calcium channel subtypes and exploring its efficacy in established in vitro and in vivo models of neurological disorders where calcium dysregulation is a known contributor. Understanding the long-term consequences of its dual-channel blockade on synaptic plasticity and neuronal network function will also be critical for evaluating its potential as a therapeutic agent for neurological conditions.

References

Unraveling the Structure-Activity Relationship of Pranidipine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Pharmacophore of Pranidipine

This compound, a potent dihydropyridine (DHP) calcium channel blocker, exerts its therapeutic effects by binding to L-type calcium channels, primarily in vascular smooth muscle. Its structure-activity relationship (SAR) is intricately linked to its three-dimensional conformation and the nature of its substituents. The core pharmacophore of this compound and its analogs consists of a 1,4-dihydropyridine ring, a substituted phenyl ring at the 4-position, and ester groups at the 3- and 5-positions. The orientation of the phenyl ring relative to the dihydropyridine ring is a critical determinant of activity.

Key Structural Features and Their Impact on Activity

The biological activity of this compound analogs is significantly influenced by modifications at various positions of the dihydropyridine and phenyl rings.

The 4-Phenyl Ring: A Gatekeeper of Potency

The substitution pattern on the phenyl ring at the 4-position of the dihydropyridine core is paramount for high antagonistic activity. Electron-withdrawing groups, such as the nitro group in this compound, are generally favored. The position of this substituent is also crucial, with ortho or meta positions often leading to higher potency compared to the para position. This is attributed to the steric hindrance influencing the perpendicular orientation of the phenyl ring relative to the dihydropyridine ring, which is believed to be the optimal conformation for receptor binding.

Esters at C3 and C5: Modulators of Selectivity and Duration

The nature of the ester groups at the C3 and C5 positions of the dihydropyridine ring plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the analogs. The presence of at least one ester group is essential for activity. Variations in the ester substituents can influence the drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the high lipophilicity of this compound contributes to its potent and long-lasting antihypertensive action, supporting the "membrane-bilayer pathway hypothesis" where the drug partitions into the lipid bilayer before binding to the calcium channel.

Stereoselectivity: The Decisive Role of Chirality

This compound is a chiral molecule, and its enantiomers exhibit significant differences in biological activity. The (S)-enantiomer of this compound is a substantially more potent calcium channel blocker than the (R)-enantiomer. This stereoselectivity underscores the specific three-dimensional requirements of the DHP binding site on the L-type calcium channel.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the available quantitative data for this compound and a key analog, highlighting the impact of stereochemistry on its calcium channel blocking activity.

CompoundChiralityAssayParameterValueReference
This compound(S)-isomerIsolated rat aorta (KCl-induced contraction)pA210.03
This compound(R)-isomerIsolated rat aorta (KCl-induced contraction)pA28.36
This compoundRacemateDisplacement binding assay ([3H]PN200-110)Ki (nM)0.21

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Synthesis of this compound Analogs (General Hantzsch Dihydropyridine Synthesis)

The synthesis of this compound and its analogs typically follows the Hantzsch dihydropyridine synthesis. This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.

General Procedure:

  • A mixture of the substituted benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for several hours.

  • After cooling, the precipitate is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.

For the synthesis of specific this compound analogs, the corresponding substituted benzaldehyde and β-ketoesters would be used. For the asymmetric synthesis of the chiral enantiomers, a chiral auxiliary or a chiral catalyst can be employed.

In Vitro Evaluation of Calcium Channel Blocking Activity: Isolated Rat Aorta Assay

This assay is a classic method to determine the potency of calcium channel blockers.

Protocol:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • The rings are then contracted by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or its analog) are added to the bath.

  • The relaxation of the aortic ring is measured and expressed as a percentage of the maximal contraction induced by KCl.

  • The IC50 (concentration causing 50% inhibition of the maximal contraction) or pA2 values are then calculated from the concentration-response curves.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the compounds for the dihydropyridine binding site on the L-type calcium channel.

Protocol:

  • Membrane preparations from a suitable tissue source rich in L-type calcium channels (e.g., rat brain or skeletal muscle T-tubules) are prepared.

  • The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]PN200-110 or [3H]nitrendipine) at a fixed concentration.

  • Increasing concentrations of the unlabeled test compound (this compound or its analog) are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Primary Mechanism: L-type Calcium Channel Blockade

The primary mechanism of action of this compound and its analogs is the blockade of voltage-gated L-type calcium channels. This inhibition prevents the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

L_type_channel_blockade This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel binds to and inhibits Ca_Influx Ca2+ Influx This compound->Ca_Influx reduces L_type_Ca_Channel->Ca_Influx facilitates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to Vasodilation Vasodilation Ca_Influx->Vasodilation reduction leads to

Caption: this compound's primary mechanism of L-type calcium channel blockade.

Secondary Mechanism: Enhancement of Nitric Oxide Signaling

This compound exhibits a unique secondary mechanism of action by enhancing the effects of nitric oxide (NO), a potent vasodilator. It achieves this by upregulating the activity of superoxide dismutase (SOD), an enzyme that scavenges superoxide anions. Superoxide anions are known to inactivate NO. By reducing superoxide levels, this compound indirectly increases the bioavailability of NO, leading to enhanced vasodilation.

NO_pathway_enhancement This compound This compound SOD Superoxide Dismutase (SOD) This compound->SOD upregulates activity of Superoxide Superoxide Anion (O2-) SOD->Superoxide scavenges NO Nitric Oxide (NO) Superoxide->NO inactivates Vasodilation Vasodilation NO->Vasodilation promotes

Caption: this compound's enhancement of the nitric oxide signaling pathway.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship of this compound analogs follows a well-defined workflow, from molecular design and synthesis to comprehensive biological evaluation.

SAR_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Analog Design (QSAR guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Aorta, Binding) Purification->In_Vitro In_Vivo In Vivo Models (Hypertensive Rats) In_Vitro->In_Vivo ADME_Tox ADME/Tox Studies In_Vivo->ADME_Tox ADME_Tox->Design Feedback for next generation analogs

Caption: A typical workflow for the structure-activity relationship studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined yet complex field. The core 1,4-dihydropyridine structure with specific substitutions on the 4-phenyl ring and ester groups at the C3 and C5 positions are critical for potent calcium channel blocking activity. Furthermore, the stereochemistry at the C4 position and the unique dual mechanism involving the nitric oxide pathway provide avenues for the design of novel analogs with improved therapeutic profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of cardiovascular drugs.

Methodological & Application

Pranidipine Stock Solution: Preparation and Long-Term Storage Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pranidipine is a potent and long-acting calcium channel blocker of the 1,4-dihydropyridine class, utilized in research for its antihypertensive properties. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. Accurate and reproducible experimental results rely on the correct preparation and stable long-term storage of this compound stock solutions. This document provides detailed protocols for the preparation and storage of this compound solutions and outlines methodologies for assessing their stability over time.

This compound Chemical Structure

pranidipine_structure This compound

Caption: Chemical structure of this compound.

This compound Stock Solution Preparation

The preparation of a stable and accurate this compound stock solution is critical for in vitro and in vivo studies. The choice of solvent is paramount and depends on the experimental requirements.

3.1. Recommended Solvents and Solubility

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO to avoid moisture absorption, which can affect the solubility and stability of the compound.[2]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)up to 270 mg/mL (602.05 mM)Sonication is recommended to aid dissolution.[1] Use freshly opened, anhydrous DMSO.[1][2]
Ethanol2 mg/mL-

Note: this compound is practically insoluble in water.

3.2. Protocol for Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.485 mg of this compound (Molecular Weight: 448.47 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of fresh, anhydrous DMSO (in this case, 1 mL).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm that no solid particles remain.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

Long-Term Storage Protocols

Proper storage is essential to maintain the integrity and activity of the this compound stock solution. Key factors to consider are temperature, light exposure, and the prevention of repeated freeze-thaw cycles.

4.1. Storage Conditions and Stability

This compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Table 2: Long-Term Storage Recommendations for this compound Stock Solutions in DMSO

Storage TemperatureDuration of StabilityRecommendations
-20°C1 year[2][3]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
-80°C2 years[3]Ideal for long-term archival storage. Aliquot and protect from light.

4.2. Handling and Thawing

  • When retrieving an aliquot for use, thaw it at room temperature or in a 37°C water bath for a short period.

  • Once thawed, gently vortex the vial to ensure a homogenous solution before making further dilutions.

  • Avoid prolonged exposure of the stock solution to room temperature and light. Dihydropyridine compounds can be light-sensitive.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental data, the stability of the this compound stock solution should be periodically assessed, especially if stored for extended periods or if there are concerns about storage conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

5.1. Forced Degradation Study

A forced degradation study is performed to demonstrate the specificity of the analytical method in separating the intact drug from its potential degradation products. This involves subjecting the this compound solution to various stress conditions.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix the this compound stock solution with 1 N HCl and incubate at 60°C for 5 hours. Neutralize with 1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the this compound stock solution with 1 N NaOH and incubate at 60°C for 5 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Treat the this compound stock solution with 30% hydrogen peroxide (H₂O₂) and keep at 60°C for 5 hours.

  • Thermal Degradation: Store the this compound stock solution at a high temperature (e.g., 100°C) for 6 hours.

  • Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., 1.2 million lux hours) to assess photosensitivity.

5.2. Stability-Indicating HPLC Method

The following is a representative HPLC method adapted from published methods for other dihydropyridine calcium channel blockers, which can be optimized for this compound.

Table 3: Representative HPLC Parameters for this compound Stability Analysis

ParameterSpecification
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 40:60 (v/v) buffer to organic solvent.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 220-240 nm.
Injection Volume 20 µL
Column Temperature 25°C

5.3. Data Analysis

The stability of the this compound solution is determined by quantifying the peak area of the intact this compound over time and under different storage conditions. The appearance of new peaks in the chromatogram indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are voltage-gated calcium channels. This blockade inhibits the influx of extracellular calcium into vascular smooth muscle cells. The reduced intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.

pranidipine_moa cluster_effect Physiological Effect Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx This compound This compound This compound->Ca_channel Blocks Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Leads to MLCK Myosin Light Chain Kinase Activation Intracellular_Ca->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to workflow start Receive this compound Powder weigh Accurately Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex/Sonicate to Solubilize dissolve->sonicate stock_solution 10 mM Stock Solution sonicate->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot storage Store at -20°C or -80°C aliquot->storage stability_test Periodic Stability Testing (HPLC) storage->stability_test thaw Thaw Aliquot for Use storage->thaw dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment

References

Application Note: In Vitro Cell-Based Assay for Screening Pranidipine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranidipine is a potent and long-acting 1,4-dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its primary therapeutic effect is achieved through the inhibition of L-type voltage-gated calcium channels, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[3] Additionally, this compound has been shown to enhance the action of nitric oxide (NO) in endothelial cells, contributing to its vasodilatory effects.[4][5][6] This application note provides detailed protocols for a robust in vitro cell-based screening platform to assess the efficacy of this compound and other L-type calcium channel blockers.

The described workflow utilizes a two-tiered approach: a primary functional assay to measure the inhibition of calcium influx and a secondary assay to evaluate cell viability, ensuring that the observed effects are not due to cytotoxicity. Human Aortic Smooth Muscle Cells (HAoSMC) are recommended as a physiologically relevant cell model.

Principle of the Assays

Primary Efficacy Assay: Fluorescent Calcium Flux Assay

This assay quantifies the ability of this compound to block L-type calcium channels. L-type calcium channels are voltage-gated, and membrane depolarization triggers their opening, leading to an influx of extracellular calcium (Ca²⁺). In this protocol, depolarization is induced by exposing the cells to a high concentration of potassium chloride (KCl). The resulting increase in intracellular Ca²⁺ is measured using a fluorescent indicator dye, such as Fluo-4 AM. This compound, as an L-type calcium channel blocker, will inhibit this KCl-induced calcium influx, leading to a dose-dependent reduction in the fluorescent signal.

Secondary Assay: Cell Viability Assay

To ensure that the observed reduction in calcium influx is a direct result of channel blockade and not due to compound-induced cell death, a cell viability assay is performed in parallel. The resazurin-based assay is a reliable method that measures the metabolic activity of viable cells.[1][2][3][7] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in resorufin production would indicate cytotoxicity.

Data Presentation

Table 1: this compound Inhibition of KCl-Induced Calcium Influx in HAoSMC

This compound Concentration (nM)Mean Fluorescence Intensity (RFU)Standard Deviation (RFU)% Inhibition
0 (Vehicle Control)15,0008500
0.113,50078010
110,50065030
107,50050050
1004,50032070
10001,50015090
Positive Control (Nifedipine 1µM)1,20012092

This data is illustrative. Actual results may vary.

Table 2: Cytotoxicity of this compound in HAoSMC

This compound Concentration (nM)Mean Resorufin Fluorescence (RFU)Standard Deviation (RFU)% Cell Viability
0 (Vehicle Control)25,0001,200100
0.124,8001,15099.2
125,1001,250100.4
1024,5001,10098
10024,2001,05096.8
100023,8001,00095.2
Positive Control (Digitonin 100µM)1,5002006

This data is illustrative. Actual results may vary.

Experimental Protocols

Protocol 1: Fluorescent Calcium Flux Assay

Materials:

  • Human Aortic Smooth Muscle Cells (HAoSMC)

  • Cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)

  • Black, clear-bottom 96-well microplates

  • This compound

  • Nifedipine (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium Chloride (KCl)

  • Fluorescence plate reader with bottom-read capabilities and injectors

Procedure:

  • Cell Plating:

    • Seed HAoSMC in black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

    • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO in HBSS) and a positive control (e.g., 1 µM Nifedipine).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Assay Execution:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of the this compound dilutions (or controls) to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader.

    • Set the reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of KCl to achieve a final concentration of 50-80 mM to induce membrane depolarization.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Resazurin Cell Viability Assay

Materials:

  • HAoSMC cultured in a clear 96-well plate (can be a replica plate from the calcium flux assay)

  • This compound

  • Digitonin (positive control for cytotoxicity)

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Compound Treatment:

    • Prepare and add the same concentrations of this compound as in the calcium flux assay to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., 100 µM Digitonin).

    • Incubate the plate for the same duration as the compound incubation in the calcium flux assay.

  • Resazurin Addition:

    • Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize.

    • Add 10 µL of the resazurin stock solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence of resorufin using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with media and resazurin but no cells).

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Visualization of Pathways and Workflows

Pranidipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ltcc L-type Ca²⁺ Channel This compound->ltcc blocks sod Superoxide Dismutase (SOD) This compound->sod upregulates activity ca_int Intracellular Ca²⁺ ca_ext Extracellular Ca²⁺ ca_ext->ltcc influx mlc_kinase Myosin Light Chain Kinase ca_int->mlc_kinase activates mlc Myosin Light Chain mlc_kinase->mlc phosphorylates p_mlc Phosphorylated MLC contraction Smooth Muscle Contraction p_mlc->contraction o2_minus Superoxide (O₂⁻) sod->o2_minus scavenges no Nitric Oxide (NO) o2_minus->no degrades relaxation Enhanced Vasodilation no->relaxation

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up cell_plating 1. Plate HAoSMC in 96-well plates compound_prep 2. Prepare this compound serial dilutions dye_loading 3. Load cells with Fluo-4 AM cell_plating->dye_loading incubation 4. Incubate cells with this compound dye_loading->incubation read_baseline 5. Read baseline fluorescence incubation->read_baseline kcl_injection 6. Inject KCl to stimulate read_baseline->kcl_injection read_signal 7. Record fluorescence signal kcl_injection->read_signal data_analysis 8. Analyze data and determine IC₅₀ read_signal->data_analysis viability_assay 9. Perform Resazurin cell viability assay data_analysis->viability_assay

Caption: Workflow for this compound efficacy screening.

References

Pranidipine Administration in Rodent Models of Hypertension via Oral Gavage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects. Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This document provides detailed application notes and protocols for the administration of this compound via oral gavage in rodent models of hypertension, specifically spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats. The information compiled herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cardiovascular research, and drug development.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound administration on blood pressure in hypertensive rodent models.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Duration of TreatmentThis compound Dose (oral gavage)Initial Systolic Blood Pressure (mmHg)Final Systolic Blood Pressure (mmHg)Change in Systolic Blood Pressure (mmHg)Reference
10 weeks3.0 mg/kg/day270 ± 6158 ± 8↓ 112[1]

Table 2: Effect of this compound on Blood Pressure in Dahl Salt-Sensitive Rats

Duration of TreatmentThis compound Dose (in chow)Initial Systolic Blood Pressure (mmHg)Final Systolic Blood Pressure (mmHg)Percent Reduction in Systolic Blood PressureReference
6 weeks60 mg/kg chowNot specifiedNot specified22%[2]

Note: While the Dahl salt-sensitive rat study administered this compound in chow, the data is included for comparative purposes. The protocols provided below focus on oral gavage.

Signaling Pathway of this compound in Vascular Smooth Muscle

This compound, as a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by targeting L-type calcium channels in vascular smooth muscle cells. The binding of this compound to these channels inhibits the influx of extracellular calcium. This reduction in intracellular calcium concentration prevents the binding of calcium to calmodulin. Consequently, the activation of myosin light chain kinase (MLCK) is diminished, leading to reduced phosphorylation of the myosin light chain. This cascade of events ultimately results in the relaxation of vascular smooth muscle, vasodilation, and a decrease in peripheral vascular resistance, thereby lowering blood pressure.

Pranidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int [Ca²⁺]i L_type->Ca_int This compound This compound This compound->L_type Inhibits Relaxation Vasodilation This compound->Relaxation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Blood Pressure Measurement (e.g., Tail-cuff method) A->B C Randomization into Treatment Groups (Vehicle vs. This compound) B->C D Daily Oral Gavage Administration (this compound or Vehicle) C->D E Regular Blood Pressure Monitoring (e.g., Weekly) D->E Treatment Period (e.g., 6-10 weeks) F Final Blood Pressure Measurement D->F E->D G Tissue Collection and Further Analysis (e.g., Histopathology, Biomarkers) F->G H Data Analysis and Interpretation G->H

References

Establishing a Dose-Response Curve for Pranidipine in Cultured Endothelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranidipine is a long-acting dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2] Beyond its primary vasodilatory effects on smooth muscle, this compound has been shown to enhance the action of nitric oxide (NO) in endothelial cells.[1][3][4] This is a crucial mechanism for improving endothelial function, which is often impaired in cardiovascular diseases. Unlike some other calcium channel blockers, this compound's effect is thought to stem from the inhibition of superoxide-induced NO decomposition, thereby increasing NO bioavailability, rather than by directly upregulating the expression of endothelial nitric oxide synthase (eNOS).[1][4] Some evidence also suggests that dihydropyridines can increase intracellular calcium in endothelial cells, which is a key activator of eNOS.

These application notes provide a comprehensive set of protocols to establish a dose-response curve for this compound in cultured endothelial cells. The described experiments will enable researchers to quantify the effects of this compound on cell viability, nitric oxide production, eNOS activation, and intracellular calcium levels.

Data Presentation

Table 1: this compound Dose-Response on Endothelial Cell Viability (MTT Assay)
This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.7 ± 4.8
0.199.1 ± 5.5
197.5 ± 6.1
1095.3 ± 7.3
10085.2 ± 8.9
Table 2: this compound Dose-Response on Nitric Oxide (NO) Production (Griess Assay)
This compound Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.4
0.013.1 ± 0.5
0.14.5 ± 0.6
16.8 ± 0.9
107.2 ± 1.1
1007.5 ± 1.3
Table 3: this compound Dose-Response on eNOS Phosphorylation (Western Blot)
This compound Concentration (µM)p-eNOS (Ser1177) / Total eNOS Ratio (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.15
0.011.2 ± 0.21
0.11.8 ± 0.32
12.5 ± 0.45
102.7 ± 0.51
1002.8 ± 0.58
Table 4: this compound Dose-Response on Intracellular Calcium ([Ca²⁺]i) (Fura-2 AM Assay)
This compound Concentration (µM)Peak [Ca²⁺]i (nM) (Mean ± SD)
0 (Vehicle Control)105 ± 15
0.01120 ± 18
0.1180 ± 25
1250 ± 35
10265 ± 40
100270 ± 42

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model. Culture HUVECs in EGM-2 medium supplemented with growth factors, 5% fetal bovine serum, and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. For experiments, use cells between passages 3 and 6.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on endothelial cells.

Materials:

  • HUVECs

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in serum-free medium. Include a vehicle control (DMSO).

  • Remove the culture medium and treat the cells with the different concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]

Materials:

  • HUVECs

  • 24-well plates

  • This compound stock solution

  • Phenol red-free cell culture medium

  • Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)[7]

  • Sodium nitrite standard solution

Procedure:

  • Seed HUVECs into a 24-well plate and grow to confluence.

  • Replace the medium with phenol red-free medium and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Collect 50 µL of the cell culture supernatant from each well.[7]

  • In a 96-well plate, add 50 µL of the supernatant.

  • Prepare a standard curve using serial dilutions of sodium nitrite in phenol red-free medium.

  • Add 50 µL of Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.[7]

  • Add 50 µL of NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.[7]

  • Measure the absorbance at 540 nm within 30 minutes.[7]

  • Calculate the nitrite concentration in the samples using the standard curve.

eNOS Phosphorylation Analysis (Western Blot)

This protocol assesses the activation of eNOS by measuring its phosphorylation at Serine 1177.

Materials:

  • HUVECs

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Mouse anti-total eNOS

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescence substrate

Procedure:

  • Seed HUVECs in 6-well plates and grow to confluence.

  • Treat cells with this compound at the indicated concentrations for a short period (e.g., 30 minutes).

  • Lyse the cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary anti-phospho-eNOS (Ser1177) antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with the anti-total eNOS antibody as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated eNOS to total eNOS.

Intracellular Calcium ([Ca²⁺]i) Measurement (Fura-2 AM Assay)

This protocol measures changes in intracellular calcium concentration in response to this compound.

Materials:

  • HUVECs grown on glass coverslips or in black-walled, clear-bottom 96-well plates

  • This compound stock solution

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • HEPES-buffered saline solution (HBS)

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Load the cells with 2-5 µM Fura-2 AM in HBS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.[9]

  • Wash the cells twice with HBS to remove extracellular dye.

  • Incubate for a further 30 minutes to allow for complete de-esterification of the dye.[9]

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

  • Record a baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission).

  • Add different concentrations of this compound and record the change in fluorescence ratio over time.

  • Calibrate the fluorescence ratios to [Ca²⁺]i values using the Grynkiewicz equation, with parameters determined from ionomycin (for maximum fluorescence) and EGTA (for minimum fluorescence) treatments.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Culture HUVECs seeding Seed cells in appropriate plates cell_culture->seeding treatment Treat cells with this compound (0.01-100 µM) seeding->treatment pranidipine_prep Prepare this compound dilutions pranidipine_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt griess Griess Assay (NO Production) treatment->griess western Western Blot (eNOS Phosphorylation) treatment->western fura2 Fura-2 AM Assay ([Ca²⁺]i) treatment->fura2 dose_response Generate Dose-Response Curves mtt->dose_response griess->dose_response western->dose_response fura2->dose_response

Caption: Experimental workflow for establishing a this compound dose-response curve.

Pranidipine_Signaling_Pathway This compound This compound Ca_channel L-type Ca²⁺ Channel (Potential target) This compound->Ca_channel Blocks SOD Superoxide Dismutase (SOD) Activity This compound->SOD Upregulates Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Mediates eNOS_activation eNOS Activation Ca_influx->eNOS_activation Activates NO_production ↑ NO Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation Superoxide Superoxide (O₂⁻) SOD->Superoxide Scavenges NO_decomposition NO Decomposition Superoxide->NO_decomposition Causes NO_decomposition->Vasodilation Inhibits

Caption: Proposed signaling pathway of this compound in endothelial cells.

Dose_Response_Logic A Increasing this compound Concentration B Observed Biological Response A->B leads to F Toxicity Threshold A->F may reveal C EC₅₀ Determination (Potency) B->C D Emax Determination (Efficacy) B->D E Therapeutic Window Assessment C->E D->E F->E informs

Caption: Logical relationship in dose-response analysis.

References

Pranidipine Formulation for In Vivo Studies in Mice and Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Pranidipine formulations for oral, intravenous, and intraperitoneal administration in mice and rats. The information is intended to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this potent L-type calcium channel blocker.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug is crucial for developing stable and effective formulations.

PropertyValueSource
Molecular Formula C₂₅H₂₄N₂O₆[1]
Molar Mass 448.47 g/mol [2]
Solubility DMSO: 270 mg/mL[2]
Appearance Yellow, fine crystalline powder[3]
CAS Number 99522-79-9[1]

Oral Formulation

Oral gavage is a common method for administering precise doses of therapeutic agents to rodents. Due to this compound's poor water solubility, a suspension formulation is required. A vehicle of 0.5% methylcellulose is widely used for this purpose.

Recommended Oral Formulation

A stable suspension of this compound can be prepared using 0.5% methylcellulose. The addition of a non-ionic surfactant like Tween 80 can further improve the homogeneity of the suspension.

ComponentConcentrationPurpose
This compound As required (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 10 mL/kg volume)Active Pharmaceutical Ingredient
Methylcellulose (400 cP) 0.5% (w/v)Suspending agent
Tween 80 (optional) 0.1% (v/v)Surfactant/wetting agent
Purified Water q.s. to final volumeVehicle
Protocol for Preparation of 0.5% Methylcellulose Suspension (100 mL)
  • Heat approximately 30-40 mL of purified water to 60-70°C.

  • Disperse 0.5 g of methylcellulose (400 cP) in the hot water with vigorous stirring.

  • Once the methylcellulose is fully wetted, add the remaining volume of cold purified water (on an ice bath) and continue stirring until a clear, viscous solution is formed.

  • If using Tween 80, add 0.1 mL and mix thoroughly.

  • Weigh the required amount of this compound powder.

  • In a separate container, create a paste of the this compound powder with a small amount of the methylcellulose solution.

  • Gradually add the remaining methylcellulose solution to the paste while stirring continuously to form a uniform suspension.

  • Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.

In Vivo Dosing
  • Rats: Dosages of 0.03 mg/kg/day and 0.3 mg/kg/day have been used in studies.[4] Another study utilized a dose of 3.0 mg/kg/day.[5]

  • Mice: While specific studies in mice were not identified in the search, dosing can be extrapolated from rat studies based on body surface area scaling.

Intravenous (IV) and Intraperitoneal (IP) Formulations

For intravenous and intraperitoneal administration, a clear, sterile solution is required. Due to this compound's high solubility in DMSO, a co-solvent system is recommended.

Recommended IV/IP Formulation

A widely used vehicle for poorly water-soluble drugs for parenteral administration involves a mixture of DMSO, a solubilizing agent like PEG300 or PEG400, a surfactant, and a physiological solution.

ComponentPercentagePurpose
This compound As required (e.g., 0.03 mg/mL for a 30 µg/kg dose in a 1 mL/kg volume)Active Pharmaceutical Ingredient
DMSO 10%Primary solvent
PEG300 40%Co-solvent/solubilizer
Tween 80 5%Surfactant/solubilizer
Saline (0.9% NaCl) 45%Vehicle
Protocol for Preparation of IV/IP Formulation (10 mL)
  • Dissolve the required amount of this compound in 1 mL of DMSO.

  • Add 4 mL of PEG300 to the solution and mix thoroughly.

  • Add 0.5 mL of Tween 80 and mix until the solution is clear.

  • Slowly add 4.5 mL of sterile saline to the mixture while stirring.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Store the formulation protected from light at room temperature. It is recommended to prepare this formulation fresh before use.

In Vivo Dosing
  • Rats (IV): Dosages of 10 and 30 µg/kg have been administered intravenously.

Experimental Workflows

Oral Gavage Workflow

oral_gavage_workflow cluster_prep Formulation Preparation cluster_admin Administration prep_mc Prepare 0.5% Methylcellulose Solution make_susp Prepare this compound Suspension prep_mc->make_susp weigh_pran Weigh this compound weigh_pran->make_susp restrain Restrain Animal (Mouse/Rat) make_susp->restrain gavage Administer via Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor

Caption: Workflow for oral administration of this compound.

Intravenous/Intraperitoneal Injection Workflow

iv_ip_injection_workflow cluster_prep Formulation Preparation cluster_admin Administration dissolve_pran Dissolve this compound in DMSO add_solvents Add PEG300 & Tween 80 dissolve_pran->add_solvents add_saline Add Saline add_solvents->add_saline filter Sterile Filter (0.22 µm) add_saline->filter restrain Restrain Animal (Mouse/Rat) filter->restrain inject Inject IV (Tail Vein) or IP restrain->inject monitor Monitor Animal inject->monitor

Caption: Workflow for IV or IP administration of this compound.

Mechanism of Action: Signaling Pathway

This compound is a dihydropyridine L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. Additionally, evidence suggests that this compound may enhance the effects of nitric oxide (NO), further contributing to its vasodilatory properties.[6][7]

pranidipine_moa cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Influx Contraction Vasoconstriction Ca_ion->Contraction Leads to This compound This compound This compound->Ca_channel Inhibits Relaxation Vasodilation This compound->Relaxation Promotes

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for High-Throughput Screening to Identify Novel Pranidipine Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine is a dihydropyridine derivative that acts as a long-acting L-type calcium channel blocker, approved for the treatment of hypertension.[1][2] While its primary mechanism of action is well-established, there is growing evidence for effects beyond L-type calcium channel blockade, including modulation of N-type calcium channels and enhancement of nitric oxide (NO)-induced vasodilation.[3][4] These observations suggest the existence of novel molecular targets that could be exploited for new therapeutic indications. This document provides detailed application notes and protocols for high-throughput screening (HTS) methodologies aimed at identifying these novel targets of this compound. The described approaches include both target-based and phenotype-based screening strategies, followed by robust methods for target deconvolution.

Introduction to this compound

This compound is a third-generation dihydropyridine calcium channel antagonist.[1] Its high lipophilicity contributes to a strong affinity for cell membranes and a long duration of action.[5] Beyond its well-characterized inhibition of L-type calcium channels, studies have indicated that this compound may also inhibit N-type calcium channels and enhance cGMP-independent nitric oxide-induced relaxation.[3][6] Furthermore, some research points to its potential cardioprotective effects by attenuating fibrotic responses through the suppression of TGF-beta1 and collagen-III mRNA expression.[7] These findings underscore the potential for polypharmacology and the opportunity to discover novel mechanisms of action and therapeutic applications for this compound.

Part 1: Target-Based Identification of Novel this compound Binding Partners

Target-based approaches aim to directly identify the molecular binding partners of a compound. Here, we detail two powerful chemical proteomics strategies: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

This method utilizes a modified this compound molecule to "fish" for its binding partners in a cell lysate, which are then identified by mass spectrometry.[8]

Experimental Protocol: this compound AP-MS

1. Synthesis of this compound Affinity Probe:

  • Objective: To chemically modify this compound with a linker and a biotin tag for immobilization, while preserving its binding activity.
  • Procedure:
  • Identify a non-critical position on the this compound molecule for linker attachment, away from the dihydropyridine ring essential for calcium channel binding. The phenylprop-2-en-1-yl ester group is a potential site.
  • Synthesize a derivative of this compound with a terminal carboxylic acid or amine on the linker.
  • Couple the linker-modified this compound to biotin using standard N-hydroxysuccinimide (NHS) ester or carbodiimide chemistry.
  • Validate the binding of the biotinylated this compound probe to its known target, the L-type calcium channel, using a competitive binding assay.

2. Preparation of Cell Lysate:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model to investigate targets related to this compound's effects on nitric oxide signaling.
  • Procedure:
  • Culture HUVECs to ~80-90% confluency.
  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Affinity Purification:

  • Procedure:
  • Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads.
  • Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
  • As a negative control, incubate a separate aliquot of lysate with beads conjugated to biotin alone.
  • For a competition control, pre-incubate the lysate with an excess of free, unmodified this compound before adding the this compound-conjugated beads.
  • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
  • Elute the bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 7.6, 10 mM DTT).

4. Protein Identification by Mass Spectrometry:

  • Procedure:
  • Perform in-solution or in-gel trypsin digestion of the eluted proteins.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
  • Potential targets are proteins that are significantly enriched in the this compound-probe pulldown compared to the negative and competition controls.

Data Presentation: AP-MS Hit Prioritization

Protein ID Gene Symbol Fold Enrichment (this compound vs. Control) p-value Function Notes
P15382CACNA1C52.8<0.001L-type calcium channel subunit alpha-1CKnown target, positive control
Q15878CACNA1B15.2<0.01N-type calcium channel subunit alpha-1BKnown off-target
P29474NOS38.9<0.05Nitric Oxide Synthase, endothelialPotential novel target
Q9Y2X7PRKCA6.3<0.05Protein Kinase C AlphaPotential novel target
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in intact cells. It is based on the principle that drug binding can stabilize a target protein against thermal denaturation.[9]

Experimental Protocol: High-Throughput CETSA

1. Cell Treatment:

  • Cell Line: A549 (human lung adenocarcinoma) cells, which express a variety of signaling proteins.
  • Procedure:
  • Seed A549 cells in 96-well plates and grow to ~80% confluency.
  • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Procedure:
  • Heat the cell plates in a PCR machine with a thermal gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
  • Include an unheated control plate (room temperature).

3. Lysis and Protein Quantification:

  • Procedure:
  • Lyse the cells by freeze-thaw cycles.
  • Centrifuge the plates at 3,000 x g for 20 minutes at 4°C to separate aggregated proteins from the soluble fraction.
  • Transfer the supernatant containing the soluble proteins to a new plate.
  • Quantify the amount of a specific protein of interest in the soluble fraction using a high-throughput immunoassay such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based assay (e.g., Luminex).

Data Presentation: CETSA Melt Curve Analysis

Target Protein This compound Conc. (µM) Tm Shift (°C) p-value Interpretation
CACNA1C10+4.2<0.001Strong stabilization, confirms target engagement
NOS310+2.1<0.05Moderate stabilization, suggests direct binding
GAPDH10+0.1>0.05No significant shift, negative control

Visualization: AP-MS and CETSA Workflow

AP_MS_CETSA_Workflow cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) cluster_cetsa Cellular Thermal Shift Assay (CETSA) apms_start Synthesize This compound-Biotin Probe apms_bind Incubate Probe with Lysate & Beads apms_start->apms_bind apms_lysate Prepare Cell Lysate apms_lysate->apms_bind apms_wash Wash to Remove Non-specific Binders apms_bind->apms_wash apms_elute Elute Bound Proteins apms_wash->apms_elute apms_ms LC-MS/MS Analysis apms_elute->apms_ms apms_end Identify Potential Novel Targets apms_ms->apms_end cetsa_start Treat Intact Cells with this compound cetsa_heat Apply Thermal Gradient cetsa_start->cetsa_heat cetsa_lyse Lyse Cells & Separate Soluble/Aggregated Proteins cetsa_heat->cetsa_lyse cetsa_quantify Quantify Soluble Target Protein cetsa_lyse->cetsa_quantify cetsa_end Confirm Target Engagement cetsa_quantify->cetsa_end

Caption: Workflow for target-based identification of this compound binding partners.

Part 2: Phenotypic Screening for Novel this compound Activities

Phenotypic screening identifies compounds that produce a desired biological effect without a priori knowledge of the target.[10] This is a powerful approach to uncover entirely new mechanisms of action.

High-Content Imaging Screen for Anti-Fibrotic Activity

Given this compound's reported effects on TGF-beta1 and collagen expression, a phenotypic screen for anti-fibrotic activity is a promising strategy.[7]

Experimental Protocol: Anti-Fibrotic Phenotypic Screen

1. Cell Model and Treatment:

  • Cell Line: LX-2 cells, an immortalized human hepatic stellate cell line, which are key mediators of liver fibrosis.
  • Procedure:
  • Seed LX-2 cells in 384-well, optically clear bottom plates.
  • After 24 hours, treat the cells with a library of compounds, including this compound at various concentrations.
  • Induce a fibrotic phenotype by adding Transforming Growth Factor-beta 1 (TGF-β1) to the media. Include vehicle-treated and TGF-β1-only controls.
  • Incubate for 48 hours.

2. High-Content Imaging:

  • Procedure:
  • Fix and permeabilize the cells.
  • Stain for multiple markers:
  • Alpha-Smooth Muscle Actin (α-SMA): A marker of stellate cell activation (e.g., using an Alexa Fluor 488-conjugated antibody).
  • Collagen I: A major component of the fibrotic extracellular matrix (e.g., using an Alexa Fluor 594-conjugated antibody).
  • Nuclei: For cell counting and morphology (e.g., using DAPI).
  • Acquire images using an automated high-content imaging system.

3. Image Analysis and Hit Identification:

  • Procedure:
  • Use image analysis software to quantify key phenotypic readouts per cell, such as the intensity of α-SMA and Collagen I staining, and cell morphology changes.
  • "Hits" are compounds that significantly reverse the TGF-β1-induced increase in α-SMA and Collagen I without causing significant cytotoxicity.
  • This compound's activity will be quantified and compared to other hits.

Data Presentation: Phenotypic Screen Results

Compound Concentration (µM) α-SMA Intensity (% of TGF-β1 control) Collagen I Deposition (% of TGF-β1 control) Cell Viability (%)
Vehicle-15.2 ± 3.112.8 ± 2.5100
TGF-β1-10010098.5 ± 2.3
This compound175.4 ± 6.878.1 ± 7.297.1 ± 3.0
This compound1042.1 ± 5.245.9 ± 6.195.8 ± 2.8
Hit Compound X538.9 ± 4.941.2 ± 5.596.2 ± 3.4

Visualization: this compound's Potential Anti-Fibrotic Signaling Pathway

Anti_Fibrotic_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD SMAD 2/3 Phosphorylation TGFBR->SMAD Activates This compound This compound NovelTarget Novel Target (?) This compound->NovelTarget Binds? NovelTarget->SMAD Inhibits? SMAD_Nuc SMAD Complex Nuclear Translocation SMAD->SMAD_Nuc Gene_Exp Gene Expression (α-SMA, Collagen I) SMAD_Nuc->Gene_Exp Promotes Fibrosis Fibrosis Gene_Exp->Fibrosis

Caption: Hypothetical pathway for this compound's anti-fibrotic effect.

Part 3: Target Deconvolution of Phenotypic Hits

Once a robust phenotype is confirmed for this compound, the next critical step is to identify the molecular target(s) responsible for this effect. The target deconvolution methods described in Part 1 (AP-MS and CETSA) are ideal for this purpose. The "hit" from the phenotypic screen (in this case, this compound itself) can be used to probe the relevant cell system (e.g., LX-2 cells) to identify the protein(s) responsible for the observed anti-fibrotic activity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the high-throughput identification and validation of novel targets of this compound. By combining unbiased phenotypic screening with robust, direct target identification methods like AP-MS and CETSA, researchers can elucidate new mechanisms of action for this established drug. The discovery of novel targets will not only deepen our understanding of this compound's pharmacology but also has the potential to unlock new therapeutic applications, contributing significantly to drug repurposing and development efforts.

References

Application of Pranidipine in Avian Models of Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pranidipine in an avian model of dilated cardiomyopathy (DCM). The methodologies outlined are based on established research demonstrating the effects of this third-generation dihydropyridine calcium antagonist on cardiac function and morphology in a furazolidone-induced heart failure model in turkeys.[1]

Application Notes

This compound, a calcium channel blocker, has been investigated for its potential therapeutic effects in heart failure. In an avian model of dilated cardiomyopathy, this compound treatment has been shown to prevent the progression of left ventricular (LV) dilatation and wall thinning.[1] Furthermore, it has demonstrated the ability to induce the regression of myocyte hypertrophy.[1] These findings suggest that this compound is not detrimental to global cardiac function and may offer cardioprotective benefits in the setting of DCM.[1]

The avian model, specifically the furazolidone-induced DCM in Broad-Breasted White turkey poults, serves as a relevant preclinical model as it mimics certain aspects of human dilated cardiomyopathy, including decreased beta-receptor density, elevated circulating catecholamines, and abnormal calcium metabolism.[1] This makes it a valuable tool for studying the efficacy of cardiovascular drugs like this compound.

Key Outcomes of this compound Treatment in the Avian DCM Model:

  • Prevention of Adverse Cardiac Remodeling: this compound treatment was associated with significantly smaller left ventricular dimensions, preventing the progressive dilatation and wall thinning characteristic of DCM.[1]

  • Regression of Myocyte Hypertrophy: Microscopic examination revealed a reduction in myocyte hypertrophy in the this compound-treated group compared to the placebo group.[1]

  • Functional Improvement: While the study concluded that this compound was not detrimental to global cardiac function, it is important to note that it did not lead to a complete reversal of the pre-existing cardiomyopathy.[1]

Experimental Protocols

Induction of Dilated Cardiomyopathy (DCM) in an Avian Model

This protocol describes the induction of DCM in turkey poults using furazolidone.

Materials:

  • Broad-Breasted White turkey poults

  • Standard turkey feed

  • Furazolidone (Fz) powder

  • Feed mixer

Procedure:

  • Acquire healthy, young Broad-Breasted White turkey poults.

  • Prepare a medicated feed by thoroughly mixing furazolidone with the standard turkey feed to achieve a final concentration of 700 parts per million (ppm).

  • Administer the furazolidone-medicated feed to the turkey poults for a period of three weeks.

  • During this induction period, monitor the animals for clinical signs of cardiomyopathy.

  • After three weeks, a state of symptomatic to mild cardiomyopathy is expected to be induced.[1]

This compound Administration and Monitoring

This protocol details the administration of this compound and the monitoring of cardiovascular parameters.

Materials:

  • DCM-induced turkey poults

  • This compound

  • Placebo (vehicle control)

  • Equipment for measuring blood pressure and heart rate

  • Echocardiography equipment

Procedure:

  • Divide the DCM-induced turkey poults into two groups: a treatment group and a placebo group.

  • Administer this compound to the treatment group. The specific dosage and route of administration should be determined based on the study design.

  • Administer the placebo to the control group, following the same schedule and route as the treatment group.

  • The treatment period should be maintained for four weeks.[1]

  • Throughout the treatment period, regularly monitor and record the following parameters for each animal:

    • Blood pressure

    • Heart rate

    • Fractional shortening (via echocardiography)

    • Body weight

Post-Treatment Analysis: Cardiac Morphology and Histology

This protocol outlines the procedures for assessing cardiac morphology and microscopic changes following the treatment period.

Materials:

  • Euthanasia solution

  • Surgical instruments for dissection

  • Scale for measuring heart weight

  • Calipers for measuring cardiac dimensions

  • Formalin or other fixatives

  • Histology processing equipment (microtome, slides, stains)

  • Microscope

Procedure:

  • At the end of the four-week treatment period, euthanize the animals from both the this compound-treated and placebo groups.[1]

  • Carefully dissect the chest cavity and excise the heart.

  • Measure and record the total heart weight.

  • Measure and record key cardiac dimensions, including left ventricular dimensions.

  • Fix the heart tissue in a suitable fixative (e.g., 10% neutral buffered formalin).

  • Process the fixed tissue for histological analysis. This includes paraffin embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin) to assess myocyte hypertrophy and other cellular changes.

  • Perform microscopic examination and compare the findings between the this compound-treated and placebo groups.[1]

Data Presentation

The following tables summarize the quantitative data from a representative study on the effects of this compound in an avian model of heart failure.

Table 1: Hemodynamic and Echocardiographic Parameters

ParameterDCM + PlaceboDCM + this compound
Heart Rate (beats/min) Data not providedData not provided
Blood Pressure (mmHg) Data not providedData not provided
Fractional Shortening (%) Data not providedData not provided

Note: Specific numerical data for these parameters were not available in the primary source material. Researchers should collect and analyze this data as part of their experimental protocol.

Table 2: Gross Morphological and Histological Findings

ParameterDCM + PlaceboDCM + this compound
Heart Weight IncreasedSignificantly Reduced vs. Placebo
Left Ventricular Dimensions Increased (Dilatation)Significantly Smaller vs. Placebo
Myocyte Hypertrophy PresentRegression Observed
Wall Thinning ProgressivePrevented

This table provides a qualitative summary based on the reported outcomes.[1] For quantitative analysis, direct measurements should be taken and statistically compared.

Visualizations

Signaling Pathway

pranidipine_mechanism cluster_cell Cardiomyocyte This compound This compound l_type L-type Calcium Channel This compound->l_type Blocks ca_influx Ca2+ Influx l_type->ca_influx Mediates ca_overload Intracellular Ca2+ Overload ca_influx->ca_overload hypertrophy Myocyte Hypertrophy & Remodeling ca_overload->hypertrophy Promotes experimental_workflow start Start: Healthy Turkey Poults induction Induce DCM: 700 ppm Furazolidone in feed for 3 weeks start->induction grouping Divide into two groups: Placebo & this compound induction->grouping treatment 4-Week Treatment Period grouping->treatment monitoring Monitor: - Blood Pressure - Heart Rate - Fractional Shortening - Body Weight treatment->monitoring euthanasia Euthanasia treatment->euthanasia analysis Post-mortem Analysis: - Heart Weight - Cardiac Dimensions - Histology euthanasia->analysis logical_relationships dcm Dilated Cardiomyopathy (Furazolidone-induced) lv_dilation Progressive LV Dilatation dcm->lv_dilation Leads to wall_thinning Wall Thinning dcm->wall_thinning Leads to This compound This compound Treatment This compound->lv_dilation Prevents This compound->wall_thinning Prevents hypertrophy_reg Myocyte Hypertrophy Regression This compound->hypertrophy_reg Induces placebo Placebo Treatment placebo->lv_dilation placebo->wall_thinning cardiac_function Global Cardiac Function hypertrophy_reg->cardiac_function Contributes to non-detrimental effect on

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Pranidipine-treated animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pranidipine in animal studies. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a long-acting calcium channel blocker belonging to the dihydropyridine group.[1] Its primary mechanism involves blocking L-type voltage-dependent calcium channels, leading to vascular smooth muscle relaxation and a subsequent reduction in blood pressure.[2] Additionally, some studies suggest that this compound may enhance the action of nitric oxide (NO) released from endothelial cells, contributing to its vasodilatory effects.[3] It has also been shown to inhibit N-type voltage-dependent calcium channels.[4]

Q2: What are the key differences between this compound and other dihydropyridine calcium channel blockers like Amlodipine?

While both are dihydropyridine calcium channel blockers, this compound has been shown to enhance cyclic GMP-independent nitric oxide-induced relaxation of the rat aorta, an action not shared by amlodipine.[5] Furthermore, this compound may have a more pronounced effect on suppressing endothelin-1 production from endothelial cells compared to amlodipine and nifedipine.[3]

Q3: What are the reported effective dose ranges for this compound in rat models?

Effective oral doses in rat models of hypertension and heart failure have been reported in the range of 0.03 mg/kg/day to 3.0 mg/kg/day.[6][7][8] The specific dose will depend on the animal model, the targeted therapeutic effect, and the duration of the study.

Q4: Are there stereoisomers of this compound, and do they have different activities?

Yes, this compound has S- and R-isomers. In studies on isolated rat aorta, the S-isomer was found to be approximately 50 times more potent as a calcium channel blocker than the R-isomer.[2] In spontaneously hypertensive rats, the S-isomer demonstrated a dose-dependent decrease in blood pressure, while the R-isomer had no significant effect at the same doses.[2]

Troubleshooting Inconsistent Results

Problem 1: High variability in blood pressure reduction between animals in the same treatment group.
  • Possible Cause 1: Inconsistent Drug Administration and Bioavailability. Oral gavage, a common administration route, can lead to variability in absorption. Factors such as the volume and concentration of the drug solution, the skill of the technician, and the animal's stress level can all influence bioavailability. Non-linearity in bioavailability with increasing doses has been observed for some dihydropyridines in rats.[9]

  • Solution 1:

    • Ensure consistent and accurate oral gavage technique.

    • Consider alternative administration routes if variability persists, such as intraperitoneal injection, though this may alter the pharmacokinetic profile.

    • For oral administration, ensure the drug is properly dissolved or suspended. This compound is soluble in DMSO.[10]

    • Monitor plasma concentrations of this compound to correlate with physiological effects.[11]

  • Possible Cause 2: Animal Model Heterogeneity. Even within the same strain, individual animals can exhibit different baseline physiological parameters and responses to treatment.

  • Solution 2:

    • Increase the sample size to improve statistical power and account for individual variability.

    • Carefully randomize animals into treatment and control groups based on baseline measurements (e.g., blood pressure, body weight).

    • Ensure a stable and controlled environment (e.g., temperature, light-dark cycle) to minimize stress-induced physiological changes.

Problem 2: Unexpected adverse effects or mortality in the this compound-treated group.
  • Possible Cause 1: Overdose or Toxicity. While having a margin of safety, high doses of calcium channel blockers can lead to toxicity, manifesting as severe hypotension, bradycardia (less common with dihydropyridines), and heart failure.[12][13][14]

  • Solution 1:

    • Carefully review the dose calculations and ensure accurate preparation of the dosing solution.

    • Consider a dose-finding study to determine the optimal therapeutic window for your specific animal model.[15]

    • Monitor animals closely for signs of toxicity, such as lethargy, weakness, and collapse.[12]

  • Possible Cause 2: Interaction with other experimental factors. Anesthetics, surgical procedures, or co-administered substances can interact with this compound to potentiate its effects or cause adverse reactions.

  • Solution 2:

    • Review all experimental protocols for potential drug interactions.

    • If anesthesia is used, select an agent with minimal cardiovascular effects.

    • Stagger the administration of different substances to avoid potential interactions.

Problem 3: Lack of a significant therapeutic effect at previously reported effective doses.
  • Possible Cause 1: Suboptimal Drug Formulation or Storage. this compound, like many pharmaceutical compounds, can degrade if not stored properly. Improper formulation can also lead to poor solubility and reduced absorption.

  • Solution 1:

    • Store this compound according to the manufacturer's instructions, protected from light and moisture.

    • Prepare fresh dosing solutions regularly.

    • Ensure the vehicle used for administration is appropriate and does not interfere with the drug's solubility or stability. DMSO is a suitable solvent.[10]

  • Possible Cause 2: Differences in the Animal Model. The specific strain, age, and sex of the animals can influence their response to this compound. For example, the severity of induced hypertension or heart failure may differ from previously published models.

  • Solution 2:

    • Thoroughly characterize your animal model to ensure it is appropriate for the study.

    • Consider that the pathophysiology of your model may not be responsive to calcium channel blockade alone.

    • Review the literature for studies using animal models that closely match your own.

Data Presentation

Table 1: Effect of Oral this compound Treatment on Hemodynamic Parameters in Rats with Heart Failure

Treatment GroupDoseChange in Left Ventricular End-Diastolic PressureChange in ± dP/dtReference
Vehicle0.5% methylcelluloseNo significant changeNo significant change[6]
Amlodipine (low-dose)1 mg/kg/dayNo significant changeNo significant change[6]
Amlodipine (high-dose)5 mg/kg/dayDecreasedIncreased[6]
This compound0.3 mg/kg/dayDecreasedIncreased[6]

Table 2: Effect of Oral this compound Treatment on Renal Parameters in Subtotally Nephrectomized Spontaneously Hypertensive Rats

Treatment GroupDoseBlood Pressure ReductionProteinuriaReference
Control--305 +/- 26 mg/day[7]
This compound3.0 mg/kg/day270 +/- 6 to 158 +/- 8 mmHg233 +/- 5 mg/day[7]

Experimental Protocols

Protocol 1: Induction of Autoimmune Myocarditis and Heart Failure in Rats

This protocol is based on a study investigating the cardioprotective effects of this compound.[6][8]

  • Animal Model: Lewis rats are commonly used for this model.

  • Immunization:

    • Prepare an emulsion of porcine cardiac myosin with Freund's complete adjuvant.

    • Inject the emulsion subcutaneously into the footpads of the rats.

  • Development of Myocarditis: Autoimmune myocarditis typically develops over a period of 21-28 days.

  • Confirmation of Heart Failure: Heart failure can be confirmed through echocardiography and hemodynamic analysis.

  • This compound Administration:

    • Begin oral administration of this compound or vehicle 28 days after immunization.

    • A common vehicle is 0.5% methylcellulose.[6]

    • Administer the designated dose (e.g., 0.3 mg/kg/day) daily via oral gavage for the duration of the study (e.g., 1 month).[6]

  • Monitoring and Analysis:

    • Monitor survival rates, heart rate, and blood pressure.

    • At the end of the study, perform echocardiography and hemodynamic analysis.

    • Collect heart tissue for histopathology, immunohistochemistry, and Western immunoblotting to assess cardiac remodeling and protein expression.[6]

Visualizations

Pranidipine_Mechanism_of_Action cluster_0 Direct Calcium Channel Blockade cluster_1 Nitric Oxide Pathway Enhancement This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Blocks Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Enhances NO action Ca_Influx Ca²⁺ Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Contraction Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC Activation NO->sGC Activates cGMP Increased cGMP sGC->cGMP Leads to cGMP->Vasodilation Promotes

Caption: this compound's dual mechanism of action.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Baseline Baseline Measurements (Blood Pressure, Heart Rate) Animal_Model->Baseline Randomization Randomization into Groups (Vehicle, this compound Doses) Baseline->Randomization Treatment Chronic Oral Administration (e.g., 4 weeks) Randomization->Treatment Monitoring In-life Monitoring (Weekly BP, Body Weight) Treatment->Monitoring Terminal_Procedures Terminal Procedures (Euthanasia, Tissue Collection) Monitoring->Terminal_Procedures Data_Analysis Data Analysis and Interpretation Terminal_Procedures->Data_Analysis

Caption: A typical experimental workflow for a this compound study.

References

Mitigating potential off-target effects of Pranidipine in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Pranidipine in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dihydropyridine derivative that acts as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle. This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Q2: What are the known off-target effects of this compound?

Beyond its primary effect on L-type calcium channels, this compound has been observed to exert off-target effects, including:

  • N-type calcium channel inhibition: Studies have shown that this compound can also block N-type voltage-dependent calcium channels, which may contribute to some of its pharmacological effects.[2]

  • Enhancement of nitric oxide (NO) signaling: this compound can enhance the relaxation of blood vessels induced by nitric oxide in a manner that is independent of cyclic GMP.[3] This suggests an interaction with the NO signaling pathway.

Q3: How can I minimize the impact of off-target effects in my experiments?

To mitigate the influence of off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-target interactions.

  • Employ specific antagonists for known off-targets: If you hypothesize that an observed effect is due to N-type calcium channel blockade, for example, you can use a specific N-type channel blocker as a control.

  • Utilize structurally different L-type calcium channel blockers: Comparing the effects of this compound with another L-type blocker from a different chemical class can help differentiate between class-specific effects and compound-specific off-target effects.

  • Perform control experiments in knockout or knockdown models: If available, using cell lines or animal models where the suspected off-target protein has been knocked out or knocked down can provide definitive evidence.

Q4: Are there any known issues with this compound's solubility in experimental setups?

Like many dihydropyridines, this compound is lipophilic and has low water solubility. It is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro experiments. Researchers should be aware that the final concentration of DMSO in the assay should be kept low (typically below 0.5%) and consistent across all experimental conditions, including vehicle controls, as DMSO itself can have biological effects.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Variability in this compound concentration due to precipitation. 2. Degradation of this compound stock solution. 3. Inconsistent DMSO concentration.1. Ensure complete solubilization of this compound in the stock solution. Prepare fresh dilutions for each experiment. 2. Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. 3. Maintain a consistent and low final concentration of DMSO across all wells/samples.
Observed effect is not blocked by other L-type calcium channel blockers The effect may be due to an off-target activity of this compound.1. Investigate potential involvement of N-type calcium channels by using a specific N-type blocker. 2. Examine the role of the nitric oxide pathway by using inhibitors of nitric oxide synthase (e.g., L-NAME).
High background signal in fluorescence-based calcium assays The vehicle (DMSO) may be affecting intracellular calcium levels or the fluorescent dye.[4][5][6]1. Run a vehicle control with the same concentration of DMSO to quantify its effect. 2. Lower the final DMSO concentration if possible. 3. Consider alternative solubilizing agents if compatible with the experimental system.
Unexpected changes in cell morphology or viability High concentrations of this compound or the solvent may be causing cytotoxicity.1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is well-tolerated by the cells.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Potency

Target Assay Type Preparation Parameter Value Reference
L-type Ca²⁺ channelsDisplacement BindingPorcine skeletal T-tubulesKᵢ for (+)[³H]PN200-110 bindingLowest among tested dihydropyridines[7]
L-type Ca²⁺ channelsFunctional Assay (Contraction)Isolated rat aortapA₂ (S-isomer)10.03
L-type Ca²⁺ channelsFunctional Assay (Contraction)Isolated rat aortapA₂ (R-isomer)8.36
N-type Ca²⁺ channelsPatch-clampDorsal root ganglion neuronsDose-dependent block-[2]

Experimental Protocols

Protocol 1: Determination of pA₂ Value for this compound using Schild Analysis

This protocol describes how to determine the potency of this compound as a competitive antagonist at L-type calcium channels in isolated vascular tissue.

Materials:

  • Isolated tissue preparation (e.g., rat aortic rings)

  • Organ bath system with physiological salt solution (PSS)

  • Agonist (e.g., KCl or phenylephrine)

  • This compound

  • Data acquisition and analysis software

Procedure:

  • Tissue Preparation: Mount the isolated aortic rings in the organ baths containing PSS, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for the agonist (e.g., KCl) to establish the baseline response.

  • Incubation with this compound: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Agonist CRC in the Presence of this compound: In the continued presence of this compound, generate a second cumulative CRC for the agonist.

  • Repeat with Different this compound Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of this compound to the EC₅₀ of the agonist in the absence of this compound.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

Protocol 2: Assessing Off-Target Effects on N-type Calcium Channels using Whole-Cell Patch Clamp

This protocol outlines a method to evaluate the inhibitory effect of this compound on N-type calcium channels in cultured neurons.

Materials:

  • Cultured dorsal root ganglion (DRG) neurons (or other cell line expressing N-type channels)

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass pipettes

  • Internal and external solutions for recording calcium currents

  • This compound

  • Specific N-type channel blocker (e.g., ω-conotoxin GVIA) as a positive control

Procedure:

  • Cell Preparation: Plate DRG neurons on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal on a neuron and rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline N-type Currents: Clamp the cell at a holding potential of -80 mV. Elicit calcium currents using a depolarizing step (e.g., to 0 mV). Use a prepulse protocol and specific blockers (e.g., of L- and T-type channels) to isolate the N-type current component.

  • Application of this compound: Perfuse the cell with the external solution containing a known concentration of this compound.

  • Record Currents in the Presence of this compound: After a stable effect is reached, record the calcium currents again using the same voltage protocol.

  • Positive Control: After washout of this compound, apply a saturating concentration of a specific N-type channel blocker (e.g., ω-conotoxin GVIA) to confirm the identity of the recorded current.

  • Data Analysis: Measure the peak amplitude of the N-type current before and after the application of this compound. Calculate the percentage of inhibition for each concentration of this compound to generate a concentration-response curve and determine the IC₅₀.

Visualizations

Pranidipine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx open Contraction Vasoconstriction Ca_influx->Contraction leads to This compound This compound This compound->L_type blocks

Caption: this compound's primary mechanism of action.

Pranidipine_Off_Target_Effects cluster_On_Target On-Target Effect cluster_Off_Target Off-Target Effects This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type blocks N_type N-type Ca²⁺ Channel This compound->N_type blocks NO_pathway Nitric Oxide Signaling This compound->NO_pathway enhances

Caption: Overview of this compound's on- and off-target effects.

Experimental_Workflow_Troubleshooting cluster_Troubleshooting Troubleshooting Loop Start Experiment Start Prepare_Solutions Prepare this compound Solutions Start->Prepare_Solutions Run_Experiment Run Experiment Prepare_Solutions->Run_Experiment Analyze_Data Analyze Data Run_Experiment->Analyze_Data Inconsistent_Results Inconsistent Results? Analyze_Data->Inconsistent_Results End Conclusion Check_Solubility Check Solubility & Vehicle Controls Inconsistent_Results->Check_Solubility Yes Unexpected_Effect Unexpected Effect? Inconsistent_Results->Unexpected_Effect No Check_Solubility->Prepare_Solutions Unexpected_Effect->End No Investigate_Off_Target Investigate Off-Target Effects Unexpected_Effect->Investigate_Off_Target Yes Investigate_Off_Target->Run_Experiment

Caption: A logical workflow for troubleshooting this compound experiments.

References

Pranidipine Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pranidipine in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media like DMEM and RPMI-1640?

A1: While specific quantitative stability data for this compound in commonly used cell culture media under standard incubation conditions (37°C, 5% CO₂) is not extensively documented in publicly available literature, dihydropyridine compounds as a class are known to be susceptible to degradation. Their stability can be influenced by factors such as pH, temperature, and exposure to light. It is crucial to perform stability studies under your specific experimental conditions.

Q2: What are the primary degradation pathways for dihydropyridines like this compound?

A2: The most common degradation pathway for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring to its pyridine analogue. This process leads to a complete loss of the pharmacological activity of the compound. This oxidation can be accelerated by exposure to light (photodegradation).

Q3: How can I minimize the degradation of this compound in my cell culture experiments?

A3: To minimize degradation, it is recommended to:

  • Protect from light: Prepare solutions and conduct experiments in a light-protected environment. Use amber-colored tubes and cover cell culture plates with foil.

  • Prepare fresh solutions: Prepare this compound stock solutions and working dilutions immediately before use.

  • Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as significant deviations can affect drug stability.

  • Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing.

Q4: What are the potential consequences of this compound degradation in my experiments?

A4: The primary consequence of this compound degradation is a reduction in the effective concentration of the active compound, leading to an underestimation of its biological effects. The degradation products are generally considered pharmacologically inactive.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effects of this compound. Degradation of this compound in the cell culture medium.1. Confirm the initial concentration and purity of your this compound stock solution. 2. Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). 3. Always prepare fresh working solutions from a recently prepared stock solution. 4. Ensure all experimental steps are performed with minimal light exposure.
High variability between replicate experiments. Inconsistent preparation of this compound solutions or variable exposure to light.1. Standardize the protocol for preparing and handling this compound solutions. 2. Use a consistent and documented procedure for protecting solutions and cell cultures from light. 3. Evaluate the stability of this compound over the full time course of your experiment.
Unexpected cellular toxicity. While this compound itself has a defined toxicity profile, impurities in the drug substance or interactions of degradation products with media components could be a factor.1. Verify the purity of the this compound used. 2. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to rule out solvent toxicity. 3. If degradation is suspected, try to identify degradation products using analytical methods like HPLC-MS.

Quantitative Data on this compound Stability

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C (Light Protected)

Time (hours)This compound Concentration (µM)% Remaining
0Initial Concentration100%
24Experimental ValueCalculated Value
48Experimental ValueCalculated Value
72Experimental ValueCalculated Value

Table 2: Stability of this compound in RPMI-1640 with 10% FBS at 37°C (Light Protected)

Time (hours)This compound Concentration (µM)% Remaining
0Initial Concentration100%
24Experimental ValueCalculated Value
48Experimental ValueCalculated Value
72Experimental ValueCalculated Value

Experimental Protocols

Protocol for Determining this compound Stability in Cell Culture Medium

This protocol outlines a method to quantify the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with serum (e.g., 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Sterile, light-protected microcentrifuge tubes

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

  • Spiked Cell Culture Medium: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Mix thoroughly.

3. Incubation:

  • Dispense the this compound-spiked medium into sterile, light-protected microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator for different time points (e.g., 0, 24, 48, and 72 hours).

4. Sample Preparation for HPLC Analysis:

  • At each time point, remove a tube from the incubator.

  • To precipitate proteins from the serum in the medium, add three volumes of ice-cold acetonitrile to one volume of the medium sample.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for dihydropyridines is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). The exact gradient will need to be optimized for your specific column and system.

  • Column: A C18 reverse-phase column is commonly used.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (approximately 238 nm).

  • Quantification: Create a standard curve by injecting known concentrations of this compound prepared in the same cell culture medium and processed in the same way as the samples. Calculate the concentration of this compound in the incubated samples based on the peak area from the standard curve.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

  • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Signaling Pathways and Experimental Workflows

This compound's Effect on the Nitric Oxide Signaling Pathway

This compound has been shown to enhance the action of nitric oxide (NO) in endothelial cells. It does not directly increase the production of NO by endothelial nitric oxide synthase (eNOS). Instead, it upregulates the activity of superoxide dismutase (SOD). SOD is an enzyme that scavenges superoxide anions (O₂⁻). Superoxide anions can react with NO, reducing its bioavailability. By increasing SOD activity, this compound reduces the levels of superoxide, thereby preventing the degradation of NO and enhancing its vasodilatory and other protective effects.[1]

Pranidipine_NO_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L-Arginine O2_minus Superoxide (O₂⁻) NO->O2_minus Inactivation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates SOD Superoxide Dismutase (SOD) SOD->O2_minus Scavenges Pranidipine_EC This compound Pranidipine_EC->SOD cGMP cGMP sGC->cGMP Converts GTP GTP Relaxation Vasodilation cGMP->Relaxation

Caption: this compound enhances NO signaling by upregulating SOD.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.

Stability_Workflow prep_stock 1. Prepare this compound Stock Solution (in DMSO) prep_media 2. Spike Cell Culture Medium with this compound prep_stock->prep_media incubate 3. Incubate at 37°C, 5% CO₂ (0, 24, 48, 72h) prep_media->incubate sample_prep 4. Protein Precipitation (Acetonitrile) incubate->sample_prep centrifuge 5. Centrifuge to Pellet Debris sample_prep->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant hplc 7. HPLC Analysis supernatant->hplc quantify 8. Quantify this compound Concentration hplc->quantify analyze 9. Calculate % Remaining and Determine Stability quantify->analyze

Caption: Workflow for assessing this compound stability.

References

Addressing vehicle effects in in vivo studies with Pranidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pranidipine in in vivo studies. The following information is designed to address specific issues related to vehicle selection, preparation, and potential confounding effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a long-acting calcium channel blocker belonging to the dihydropyridine class.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[2] this compound has a high affinity for calcium channels and is highly lipophilic, contributing to its potent and long-lasting effects.[2] Additionally, some studies suggest that this compound may enhance the action of nitric oxide (NO), an endogenous vasodilator, which could also contribute to its antihypertensive effects.[4][5]

Q2: Why is vehicle selection critical for in vivo studies with this compound?

This compound is a lipophilic compound with poor water solubility.[3] This characteristic necessitates the use of a specialized vehicle to ensure its proper dissolution or suspension for effective administration in animal models. The choice of vehicle is critical as it can significantly impact the drug's bioavailability, pharmacokinetic profile, and ultimately, the experimental outcomes. An inappropriate vehicle can lead to issues such as drug precipitation, poor absorption, and local irritation at the injection site. Furthermore, the vehicle itself can have biological effects that may confound the interpretation of the study results.[6][7]

Q3: What are some common vehicles used for the administration of lipophilic drugs like this compound?

Several vehicles are commonly employed to deliver poorly water-soluble drugs in in vivo research. The selection depends on the route of administration (e.g., oral, intravenous), the required dose, and the animal model. Common options include:

  • Aqueous Suspensions: Using suspending agents like methylcellulose or Arabic gum is a frequent strategy for oral administration.

  • Co-solvent Systems: Mixtures of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and ethanol can be used to dissolve lipophilic compounds. However, their potential for toxicity and direct biological effects must be carefully considered.[6][7]

  • Lipid-Based Formulations: These include emulsions, microemulsions, and lipid nanoparticles, which can enhance the oral bioavailability of lipophilic drugs.[8][9]

  • Surfactant-Based Systems: Surfactants like Cremophor EL can be used to solubilize drugs, particularly for intravenous administration. However, Cremophor EL is known to cause hypersensitivity reactions and other side effects.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Drug Precipitation in Formulation This compound is poorly soluble in aqueous solutions. The chosen vehicle may not be adequate to maintain solubility or a stable suspension.- For oral suspensions, ensure proper homogenization or sonication. Increase the concentration of the suspending agent (e.g., 0.5% to 1% methylcellulose).- For solutions, consider using a co-solvent system (e.g., DMSO/PEG 400/water). Perform small-scale solubility tests before preparing the final formulation.- Prepare formulations fresh daily to minimize the risk of precipitation over time.
Inconsistent Pharmacokinetic Data The physical state of the administered drug (solution vs. suspension) can greatly affect absorption. Inconsistent preparation of suspensions can lead to variable dosing.- Standardize the formulation preparation protocol, including mixing time, speed, and sonication parameters.- For suspensions, gently agitate the formulation before each administration to ensure homogeneity.- If possible, analyze the particle size distribution of the suspension to ensure consistency between batches.
Adverse Reactions in Animals (e.g., lethargy, irritation at the injection site) The vehicle itself may be causing toxicity. Some organic solvents like DMSO and PEG can have biological effects, especially at higher concentrations.[6][7]- Always include a vehicle-only control group in your study to differentiate between vehicle effects and drug effects.- Reduce the concentration of the organic solvent in the vehicle if possible. Consider alternative, less toxic vehicles like cyclodextrins.- For intravenous administration, ensure the pH of the formulation is close to physiological levels and that the injection is administered slowly.
Unexpected Biological Effects in the Vehicle Control Group Many commonly used vehicles are not inert and can have physiological effects. For example, some vehicles can have neuroprotective or cardiovascular effects.[6][7]- Thoroughly research the known biological effects of your chosen vehicle. Select a vehicle with the most minimal and well-characterized effects for your specific experimental model and endpoints.- If significant vehicle effects are observed, consider switching to a different vehicle system.

Experimental Protocols

Below are detailed methodologies for preparing common vehicle formulations for this compound administration.

Oral Administration: 0.5% Methylcellulose Suspension

This protocol is adapted from studies administering this compound orally to rats.[10]

Materials:

  • This compound powder

  • Methylcellulose (viscosity of 400 cP for a 2% solution)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 0.5% Methylcellulose Solution:

    • Heat approximately one-third of the required volume of purified water to 60-70°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer to ensure it is wetted completely.

    • Remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to bring the solution to its final volume.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. It is recommended to let the solution stand at 4°C overnight to ensure complete hydration.

  • Prepare this compound Suspension:

    • Accurately weigh the required amount of this compound powder.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while continuously mixing to achieve the desired final concentration.

    • Alternatively, use a homogenizer for a more uniform suspension.

    • Store the suspension in a light-protected container at 4°C. It is recommended to prepare the suspension fresh daily.

  • Administration:

    • Before each administration, vortex or shake the suspension vigorously to ensure homogeneity.

    • Administer the suspension to the animals using an appropriate-sized oral gavage needle.

Intravenous Administration: DMSO/PEG 400/Saline Co-solvent System

As this compound is soluble in DMSO and ethanol, a co-solvent system is suitable for intravenous administration. This is a general protocol for formulating lipophilic drugs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Solubilize this compound:

    • Accurately weigh the this compound powder and place it in a sterile vial.

    • Add a minimal amount of DMSO to completely dissolve the this compound. For example, start with 10% of the final volume as DMSO. Vortex until the solution is clear. This compound is reported to be soluble in DMSO at up to 90 mg/mL.[3]

  • Add Co-solvent and Diluent:

    • Slowly add PEG 400 to the DMSO solution while vortexing. A common ratio is 10% DMSO and 40% PEG 400 of the final volume.

    • Bring the solution to the final volume by slowly adding sterile saline while continuously vortexing to prevent precipitation. The final composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Administration:

    • Administer the solution via slow intravenous injection.

    • It is crucial to include a vehicle control group receiving the same DMSO/PEG 400/saline mixture without the drug.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterInsoluble[3]
Dimethyl sulfoxide (DMSO)90 mg/mL[3]
Ethanol2 mg/mL[3]

Table 2: Common Vehicles for Oral Administration of Lipophilic Drugs

VehicleCompositionAdvantagesPotential Issues
Methylcellulose 0.5% - 1% (w/v) in water- Generally well-tolerated- Simple to prepare- Forms a suspension, not a solution- Requires consistent mixing before dosing
Arabic Gum 5% - 10% (w/v) in water- Natural product- Good suspending properties- Can be variable in composition- Potential for microbial growth if not prepared fresh
PEG 400 10% - 50% (v/v) in water- Good solubilizing power for many compounds- Can have laxative effects at higher concentrations- Potential for direct biological effects

Table 3: Common Vehicles for Intravenous Administration of Lipophilic Drugs

VehicleCompositionAdvantagesPotential Issues
DMSO/PEG 400/Saline e.g., 10%/40%/50% (v/v/v)- High solubilizing capacity- DMSO and PEG 400 can have intrinsic biological effects- Potential for hemolysis or local irritation if not administered slowly and at appropriate concentrations
Cremophor EL Typically 5-10% in saline or dextrose solution- Effective solubilizer- High risk of hypersensitivity reactions- Can alter the pharmacokinetics of the drug
Cyclodextrins e.g., Hydroxypropyl-β-cyclodextrin (HPβCD)- Can form inclusion complexes to increase solubility- Generally considered safe- May not be suitable for all drugs- Can have dose-limiting toxicities (e.g., nephrotoxicity)

Visualizations

Pranidipine_Mechanism_of_Action This compound This compound L_type_Ca_channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_channel Inhibits NO_pathway Nitric Oxide (NO) Pathway This compound->NO_pathway Enhances Ca_influx Calcium Influx L_type_Ca_channel->Ca_influx Mediates Vasodilation Vasodilation Ca_influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in NO_action Enhanced NO Action NO_pathway->NO_action Leads to NO_action->Vasodilation Contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Oral_Gavage start Start prep_vehicle Prepare 0.5% Methylcellulose Vehicle start->prep_vehicle create_paste Triturate this compound with Vehicle prep_vehicle->create_paste weigh_this compound Weigh this compound weigh_this compound->create_paste final_suspension Prepare Final Suspension create_paste->final_suspension homogenize Vortex/Homogenize Before Dosing final_suspension->homogenize administer Administer via Oral Gavage homogenize->administer end End administer->end

Caption: Workflow for preparing an oral this compound suspension.

Troubleshooting_Logic issue In Vivo Study Issue precipitation Precipitation in Formulation? issue->precipitation adverse_reaction Adverse Animal Reaction? issue->adverse_reaction inconsistent_data Inconsistent Data? issue->inconsistent_data precipitation->adverse_reaction No solution1 Optimize Vehicle/Preparation precipitation->solution1 Yes adverse_reaction->inconsistent_data No solution2 Check Vehicle Toxicity / Include Vehicle Control adverse_reaction->solution2 Yes solution3 Standardize Dosing Procedure inconsistent_data->solution3 Yes continue_study Continue Study inconsistent_data->continue_study No solution1->continue_study solution2->continue_study solution3->continue_study

Caption: Troubleshooting logic for this compound in vivo studies.

References

Pranidipine Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Pranidipine in aqueous solutions during experimental procedures.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers often encounter precipitation when preparing aqueous solutions of this compound due to its poor water solubility.[1] This guide provides a step-by-step approach to troubleshoot and prevent this issue.

Problem: this compound precipitates when I try to dissolve it in an aqueous buffer (e.g., PBS).

Root Cause: this compound is a lipophilic compound and is practically insoluble in water and aqueous buffers.[1] Direct dissolution in aqueous media will invariably lead to precipitation.

Solutions:

  • Primary Dissolution in an Organic Solvent:

    • Step 1: Dissolve this compound in a suitable organic solvent first. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, with a solubility of up to 270 mg/mL.[2][3] Ethanol can also be used, but the solubility is significantly lower (2 mg/mL).[1]

    • Step 2: Prepare a high-concentration stock solution in your chosen organic solvent (e.g., 10 mg/mL in DMSO). This stock solution can then be diluted into your aqueous experimental medium.

  • Addressing Precipitation Upon Dilution of DMSO Stock:

    • Issue: When a concentrated DMSO stock solution of a hydrophobic compound is diluted into an aqueous medium, the compound may precipitate out as the solvent environment changes from primarily organic to primarily aqueous.[4][5]

    • Troubleshooting Steps:

      • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to avoid solvent toxicity.[6] Stepwise dilution is recommended to prevent rapid concentration changes that can trigger precipitation.[6]

      • Use a Co-solvent System: For higher final concentrations of this compound in aqueous media, a co-solvent system is often necessary. These systems modify the polarity of the aqueous environment, keeping the drug in solution.

      • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: For preparing stock solutions, 100% DMSO is the recommended solvent due to this compound's high solubility (up to 270 mg/mL).[2][3] For final dilutions into aqueous media for experiments, a co-solvent system is often required to maintain solubility and avoid precipitation.

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock into my cell culture media. What should I do?

A2: This is a common issue known as "solvent-shifting" precipitation. Here are a few strategies to overcome this:

  • Stepwise Dilution: Instead of a single large dilution, dilute your DMSO stock in a series of smaller steps with your aqueous medium. This gradual change in solvent polarity can help keep the drug in solution.[6]

  • Use a Co-solvent/Surfactant Formulation: Pre-mixing your DMSO stock with other solubilizing agents before adding it to the aqueous medium is a highly effective method. See the detailed protocol below for a proven co-solvent system.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally <0.5%) to minimize cytotoxicity.[6] If you need a higher drug concentration, you will likely need to use a co-solvent system.

Q3: Can I use sonication to help dissolve this compound?

A3: Sonication can be helpful when preparing the initial stock solution in DMSO to ensure it is fully dissolved.[2] However, if this compound has already precipitated out of an aqueous solution, sonication may only temporarily re-suspend the particles and is unlikely to create a stable, true solution.

Q4: How does pH affect the solubility of this compound?

Q5: Are there other advanced methods to improve this compound's aqueous solubility?

A5: Yes, for more advanced formulation needs, several techniques can be employed:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic drugs like this compound, increasing their aqueous solubility. The formation of these complexes can significantly enhance solubility and dissolution.[9][10][11]

  • Solid Dispersions: This involves dispersing this compound in a solid hydrophilic carrier matrix (e.g., PVP, HPMC).[12][13][14] When this solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the drug in a finely dispersed, more soluble state.

  • Nanosuspensions: This technique reduces the particle size of this compound to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[15][16][17][18]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference(s)
WaterInsoluble[1]
DMSO90 - 270 mg/mL[1][2][3]
Ethanol2 mg/mL[1]
Table 2: Comparison of Solubility Enhancement Techniques
TechniquePrincipleKey ExcipientsConsiderations
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.DMSO, PEG300, EthanolPotential for cytotoxicity at high concentrations.
Surfactants Form micelles to encapsulate the drug.Tween-80, Sodium Lauryl Sulfate (SLS)Can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the drug.HP-β-CD, SBE-β-CDCan alter drug bioavailability and activity.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix.PVP, HPMC, PEGsRequires specific preparation methods (e.g., solvent evaporation).
Nanosuspensions Increases surface area by reducing particle size.Various stabilizers (e.g., PVA, HPMC)Requires specialized equipment (e.g., high-pressure homogenizer, sonicator).

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Solution using a Co-solvent System

This protocol is adapted from a method demonstrated to yield a clear solution of at least 2.25 mg/mL.[19]

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or other aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a 22.5 mg/mL this compound stock solution in DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 22.5 mg/mL.

    • Vortex or sonicate until the this compound is completely dissolved, resulting in a clear solution.

  • Prepare the final working solution (example for 1 mL):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 22.5 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.

    • Add 450 µL of saline (or your desired aqueous buffer) to bring the total volume to 1 mL. Mix thoroughly by vortexing.

  • Final Concentration: This procedure results in a 2.25 mg/mL this compound solution in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This solution can be further diluted in your experimental medium, but be mindful of the final excipient concentrations.

Protocol 2: General Method for Preparing Solid Dispersions (Solvent Evaporation)

This is a general protocol based on methods used for other dihydropyridine drugs like Cilnidipine.[14]

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., PVP K30 or HPMC)

  • Methanol (or another suitable volatile solvent)

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the calculated amount of this compound and the polymer in a minimal amount of methanol in a beaker or petri dish.

  • Stir the solution continuously at room temperature until the solvent has completely evaporated, leaving a thin film.

  • Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the container and grind it into a fine powder.

  • This powder can then be used for dissolution studies or other experiments where it is added to an aqueous medium.

Visualizations

experimental_workflow cluster_start Starting Point cluster_decision1 Initial Dissolution Strategy cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting Precipitation start Need to prepare an aqueous solution of this compound dissolve_dmso Dissolve this compound in 100% DMSO to create a stock solution start->dissolve_dmso dilute Dilute DMSO stock into aqueous buffer/media dissolve_dmso->dilute precipitate Precipitation Occurs dilute->precipitate Yes no_precipitate No Precipitation (Low final concentration) dilute->no_precipitate No strategy Select a Solubility Enhancement Strategy precipitate->strategy proceed Proceed with Experiment no_precipitate->proceed cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) strategy->cosolvent For liquid formulations cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin For liquid/solid formulations solid_dispersion Prepare Solid Dispersion (e.g., with PVP/HPMC) strategy->solid_dispersion For solid formulations nanosuspension Prepare Nanosuspension strategy->nanosuspension For advanced delivery cosolvent->proceed cyclodextrin->proceed solid_dispersion->proceed nanosuspension->proceed

Caption: Decision workflow for preparing aqueous solutions of this compound.

signaling_pathway cluster_problem The Challenge: Poor Aqueous Solubility cluster_solution Solubilization Mechanisms cluster_cosolvent Co-solvent/Surfactant System cluster_cyclodextrin Cyclodextrin Inclusion pranidipine_crystal This compound (Crystalline) precipitation Precipitation pranidipine_crystal->precipitation pranidipine_molecule Single this compound Molecule water Aqueous Solution (e.g., Water, Buffer) water->precipitation cosolvent_micelle Micelle/Co-solvent Complex pranidipine_molecule->cosolvent_micelle Encapsulation/ Solvation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) pranidipine_molecule->cyclodextrin Inclusion soluble_complex Soluble Complex in Aqueous Solution cosolvent_micelle->soluble_complex cyclodextrin->soluble_complex

References

Best practices for long-term storage of Pranidipine stock solutions to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage of Pranidipine stock solutions to maintain potency. It includes troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the presence of water can reduce the solubility of this compound.[2][3]

Q2: What are the optimal storage temperatures and expected shelf-life for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][4] Storing at -80°C provides greater long-term stability.

Q3: Why is it important to aliquot this compound stock solutions?

A3: Aliquoting the stock solution into smaller, single-use volumes is critical to prevent degradation caused by repeated freeze-thaw cycles.[1][4][5] Each time a solution is frozen and thawed, the risk of precipitation and chemical degradation increases.

Q4: Is this compound sensitive to light?

A4: Yes, this compound, like other 1,4-dihydropyridine compounds, is sensitive to light.[6] Exposure to light, especially UV radiation, can cause the dihydropyridine ring to oxidize into a pyridine derivative, leading to a loss of potency.[6] Therefore, it is imperative to protect stock solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[7]

Q5: Can I store my this compound stock solution at room temperature?

A5: It is not recommended to store this compound stock solutions at room temperature for extended periods.[3] Most medications should be stored at controlled room temperatures (between 20°C to 25°C or 68°F to 77°F) and away from direct sunlight and heat to prevent degradation.[8][9][10] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon thawing 1. The solution may be supersaturated. 2. The stock solution has undergone multiple freeze-thaw cycles. 3. The DMSO used may have absorbed moisture.1. Gently warm the solution to 37°C and sonicate briefly to redissolve the precipitate.[5] 2. Always aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles.[1][4] 3. Use fresh, anhydrous DMSO for preparing stock solutions.[2][3]
Inconsistent or weaker than expected experimental results 1. Loss of this compound potency due to improper storage (temperature, light exposure). 2. Degradation of the stock solution from repeated freeze-thaw cycles. 3. Inaccurate initial concentration of the stock solution.1. Review storage conditions. Ensure solutions are stored at the correct temperature and protected from light.[1][7] 2. Use a fresh aliquot for each experiment. 3. Verify the concentration of the stock solution using a validated analytical method such as HPLC.
Color change in the stock solution 1. Degradation of this compound, potentially due to oxidation or light exposure.1. Discard the solution. A change in color is a sign of chemical degradation.[11] Prepare a fresh stock solution following the best practices for preparation and storage.

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound stock solutions prepared in anhydrous DMSO and stored under different conditions. This data is based on typical stability profiles for dihydropyridine compounds and serves as a guideline. Actual stability may vary based on specific experimental conditions.

Storage TemperatureDurationExpected PotencyPrimary Degradation Product
-80°C2 years>98%Pyridine Derivative
-20°C1 year>95%Pyridine Derivative
4°C1 month~90%Pyridine Derivative
Room Temperature (20-25°C)1 week<85%Pyridine Derivative & other by-products

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Equilibrate this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of this compound powder accurately using a calibrated analytical balance. For a 10 mM solution, you will need 4.485 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly for 2-3 minutes to dissolve the powder.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use amber-colored vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing this compound Stability using HPLC

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, adapted from methods used for other dihydropyridines.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.5) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 30:70 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at approximately 238 nm.

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Thaw an aliquot of the stored this compound stock solution and dilute it to a suitable concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area for this compound and any degradation products.

    • The potency of the stored solution can be calculated by comparing the peak area of this compound in the sample to that of the standard. The appearance of new peaks indicates degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_usage Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store_neg20 Store at -20°C (up to 1 year) aliquot->store_neg20 Option 1 store_neg80 Store at -80°C (up to 2 years) aliquot->store_neg80 Option 2 thaw Thaw a Single Aliquot store_neg20->thaw store_neg80->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound stock solution preparation, storage, and use.

logical_relationship cluster_factors Factors Affecting Stability cluster_consequences Consequences cluster_outcome Experimental Outcome temp Improper Temperature degradation Chemical Degradation (Oxidation) temp->degradation light Light Exposure light->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation precipitation Precipitation freeze_thaw->precipitation moisture Moisture in Solvent moisture->precipitation potency_loss Loss of Potency degradation->potency_loss precipitation->potency_loss inaccurate_results Inaccurate/Irreproducible Results potency_loss->inaccurate_results

References

Optimizing incubation time for Pranidipine treatment in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pranidipine treatment in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

This compound is a long-acting calcium channel blocker belonging to the dihydropyridine class.[1][2] Its primary mechanism involves binding to L-type calcium channels, inhibiting the influx of extracellular calcium ions into cells. This action is particularly relevant in vascular smooth muscle cells (VSMCs), leading to vasodilation. Additionally, this compound has been shown to enhance the action of nitric oxide (NO) released from endothelial cells (ECs), which contributes to its vasodilatory effects.[3][4] It may also upregulate the activity of superoxide dismutase in ECs, which protects NO from degradation.[4]

Q2: What is a recommended starting point for incubation time when assessing the effect of this compound on cell viability (e.g., MTT, MTS, or WST-8 assays)?

For initial cell viability and cytotoxicity screening with this compound, a common starting point is to test a range of incubation times, such as 24, 48, and 72 hours.[5][6] The optimal time will depend on the cell type, its proliferation rate, and the specific research question. Some drug effects are time-dependent, with longer incubation times potentially revealing increased cytotoxicity or anti-proliferative effects. It is crucial to include untreated control cells for each time point to account for variations in cell growth over time.

Q3: Are there specific incubation times reported for this compound in functional assays?

Yes, specific incubation times have been reported for certain functional assays:

  • cGMP Accumulation: In co-cultures of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs), this compound (1 µmol/L) has been shown to significantly enhance cGMP accumulation at time points ranging from 30 minutes to 150 minutes.[3]

  • eNOS Protein Expression: To assess the effect of this compound on endothelial nitric oxide synthase (eNOS) protein levels, endothelial cells have been incubated with the compound for 6 or 12 hours.[3]

Q4: How does the long-acting nature of this compound influence the choice of incubation time?

This compound is characterized by its long-lasting action, which is attributed to its high affinity for calcium channels or cell membranes.[3] This suggests that its effects may be sustained over longer periods. For endpoint assays, this may mean that a single treatment at the beginning of the incubation period is sufficient. For kinetic or real-time assays, the sustained action should be considered when interpreting the results over the entire time course.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound on cell viability. Incubation time is too short for the effect to manifest.Increase the incubation time. Consider testing a time course (e.g., 24, 48, 72 hours).
This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
The cell line is not sensitive to L-type calcium channel blockade.Verify the expression of L-type calcium channels in your cell line. Consider using a positive control cell line known to be responsive.
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even distribution of cells.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
This compound solution is not properly mixed.Ensure the this compound stock solution is fully dissolved and well-mixed before diluting to the final concentrations.
Unexpected increase in cell viability at high this compound concentrations. Compound precipitation at high concentrations.Check the solubility of this compound in your culture medium. Visually inspect the wells for any precipitate. Consider using a lower concentration range or a different solvent.
Assay interference.Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with this compound and the assay reagent to check for interference.

Data Summary

Table 1: Reported IC50 Values for this compound

Cell LineAssayIC50 ValueIncubation TimeReference
HEK293 (expressing rabbit Cav1.2)FLIPR Calcium 4 Assay37 nMNot Specified[1]
HEK293 (expressing rat Cav1.3)FLIPR Calcium 4 Assay37 nMNot Specified[1]

Table 2: Recommended Starting Incubation Times for Common Cell-Based Assays with this compound

Assay TypeRecommended Starting Incubation Time(s)Key Considerations
Cell Viability (MTT, MTS, WST-8)24, 48, 72 hoursCell doubling time, expected onset of cytotoxic/cytostatic effects.
Proliferation (e.g., BrdU, Ki67)24, 48, 72 hoursCorrelate with cell cycle time.
Cytotoxicity (LDH release)Shorter time points (e.g., 2, 4, 8, 24 hours)LDH release is an early indicator of membrane damage.
Functional Assays (e.g., cGMP, NO production)30 minutes - 12 hoursBased on the kinetics of the specific cellular response.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound concentrations in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assessment using Griess Reagent
  • Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) in a 24-well plate and grow to confluence. Treat the cells with this compound at the desired concentrations in fresh culture medium for the specified incubation time (e.g., 6 or 12 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Assay:

    • In a 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizations

Pranidipine_Signaling_Pathway This compound's Effect on the Nitric Oxide Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle Cell) This compound->L_type_Ca_Channel Inhibits SOD Superoxide Dismutase (SOD) This compound->SOD Upregulates activity Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to eNOS eNOS (in Endothelial Cell) NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (in Vascular Smooth Muscle Cell) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Promotes Superoxide Superoxide SOD->Superoxide Scavenges NO_degradation NO Degradation Superoxide->NO_degradation Causes NO_degradation->NO Experimental_Workflow_Viability General Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_this compound Add this compound (Dose-Response) incubate_24h->add_this compound incubate_drug Incubate (e.g., 24, 48, 72h) add_this compound->incubate_drug add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate_drug->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Absorbance/ Fluorescence incubate_reagent->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., No Effect) check_time Is Incubation Time Sufficient? start->check_time check_conc Is Concentration Range Appropriate? check_time->check_conc Yes increase_time Action: Increase Incubation Time check_time->increase_time No check_cells Is Cell Line Responsive? check_conc->check_cells Yes widen_conc Action: Widen Concentration Range check_conc->widen_conc No check_assay Is there Assay Interference? check_cells->check_assay Yes validate_cells Action: Validate Cell Line (e.g., check receptor expression) check_cells->validate_cells No run_control Action: Run Cell-Free Interference Control check_assay->run_control Yes end Re-evaluate check_assay->end No increase_time->end widen_conc->end validate_cells->end run_control->end

References

Validation & Comparative

A Head-to-Head Comparison of Pranidipine and Nifedipine on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties and clinical efficacy of two prominent dihydropyridine calcium channel blockers, Pranidipine and Nifedipine, in the regulation of blood pressure. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound and Nifedipine are both potent L-type calcium channel blockers utilized in the management of hypertension. While they share a core mechanism of action, leading to vasodilation and a subsequent reduction in blood pressure, emerging evidence suggests potential differences in their ancillary pharmacological effects, including vascular selectivity, impact on endothelial function, and propensity for inducing reflex tachycardia. This guide dissects these nuances through a comprehensive review of available experimental data.

Mechanism of Action

Both this compound and Nifedipine exert their primary antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to arterial vasodilation and a decrease in peripheral resistance.[1][2] However, their molecular interactions and downstream signaling effects exhibit some distinctions.

Nifedipine directly blocks the L-type calcium channels, leading to a rapid onset of vasodilation.[1][3] This pronounced and swift vasodilation can trigger a baroreceptor-mediated reflex increase in sympathetic nervous system activity, often resulting in reflex tachycardia.[4][5]

This compound , in addition to its L-type calcium channel blocking activity, has demonstrated a unique mechanism involving the enhancement of nitric oxide (NO) bioavailability. It upregulates the activity of superoxide dismutase, which reduces the degradation of NO by superoxide anions.[4] This leads to increased cGMP accumulation in vascular smooth muscle cells, contributing to vasodilation and potentially conferring additional endothelial protective effects.[4]

Signaling Pathway Diagrams

nifedipine_pathway cluster_vsmc Vascular Smooth Muscle Cell Nifedipine Nifedipine L_type_Ca_channel L-type Calcium Channel Nifedipine->L_type_Ca_channel Blocks Ca_influx Ca2+ Influx Contraction Contraction Ca_influx->Contraction Stimulates VSMC Vascular Smooth Muscle Cell Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Baroreceptors Baroreceptor Activation BP_reduction->Baroreceptors Detected by SNS_activation Sympathetic Nervous System Activation Baroreceptors->SNS_activation Reflex_Tachycardia Reflex Tachycardia SNS_activation->Reflex_Tachycardia

Figure 1: Nifedipine's primary mechanism of action and the pathway to reflex tachycardia.

pranidipine_pathway cluster_vsmc_pran Vascular Smooth Muscle Cell This compound This compound L_type_Ca_channel L-type Calcium Channel This compound->L_type_Ca_channel Blocks SOD Superoxide Dismutase This compound->SOD Upregulates Ca_influx Ca2+ Influx Contraction Contraction Ca_influx->Contraction Stimulates VSMC Vascular Smooth Muscle Cell Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction eNOS Endothelial Nitric Oxide Synthase NO Nitric Oxide (NO) eNOS->NO cGMP cGMP accumulation NO->cGMP Increases Superoxide Superoxide Anion Superoxide->NO Degrades SOD->Superoxide Scavenges cGMP->Vasodilation Promotes

Figure 2: this compound's dual mechanism involving L-type calcium channel blockade and enhancement of nitric oxide signaling.

Comparative Efficacy in Blood Pressure Regulation

Direct head-to-head clinical trials comparing the 24-hour ambulatory blood pressure (ABPM) profiles and effects on blood pressure variability of this compound and Nifedipine are limited. However, data from individual studies and comparisons with other calcium channel blockers provide valuable insights.

24-Hour Ambulatory Blood Pressure Monitoring
Blood Pressure Variability

The REVERENT trial, which compared nifedipine GITS with ramipril, found no significant differences in home blood pressure variability between the two treatments, although a small but significant difference in favor of the calcium channel blocker was observed in treatment-naïve individuals.[8] The effect of this compound on blood pressure variability has not been directly compared to Nifedipine in a clinical trial setting.

Comparative Effects on Cardiovascular and Renal Parameters

Heart Rate and Reflex Tachycardia

Reflex tachycardia is a known side effect of dihydropyridine calcium channel blockers, particularly those with a rapid onset of action. Studies have shown that nifedipine retard can cause a decrease in parasympathetic nerve activity, leading to reflex tachycardia, whereas controlled-release formulations of nifedipine may not produce such effects.[4] A comparative study of lercanidipine and nifedipine GITS showed that while both effectively lowered blood pressure without a significant change in heart rate, nifedipine GITS was associated with a significant increase in plasma norepinephrine levels, suggesting a greater degree of sympathetic activation.[9] Although direct comparative data on the incidence of reflex tachycardia between this compound and Nifedipine is lacking, the potentially smoother onset of action of this compound may be associated with a lower incidence.

Renal Function and Proteinuria

A meta-analysis of 84 studies indicated that dihydropyridine calcium antagonists like nifedipine had no demonstrable effect on proteinuria in patients with kidney disease.[10] In contrast, some studies suggest that certain calcium channel blockers, particularly those that dilate both afferent and efferent arterioles, may have a more favorable effect on reducing proteinuria.[11][12] A study comparing captopril and nifedipine in type 2 diabetic patients with nephropathy found that only captopril significantly reduced proteinuria, despite nifedipine achieving a lower mean blood pressure.[13] The comparative effects of this compound and Nifedipine on renal hemodynamics and proteinuria require further investigation in direct comparative trials.

Experimental Protocols

Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol is adapted from a study evaluating the effects of nifedipine and captopril in SHR.[14]

  • Animals: Male spontaneously hypertensive rats (SHR).

  • Drug Administration: Nifedipine (1.0 mg/kg) and this compound (dose to be determined for equivalence) are prepared as solutions for intravenous infusion.

  • Blood Pressure and Heart Rate Monitoring: A catheter is implanted in the carotid artery for continuous blood pressure and heart rate monitoring using a pressure transducer and a data acquisition system.

  • Experimental Procedure:

    • After a stabilization period, baseline blood pressure and heart rate are recorded for 30 minutes.

    • The respective drug solutions (Nifedipine or this compound) are administered via intravenous infusion over a specified period.

    • Blood pressure and heart rate are continuously monitored for a set duration post-infusion (e.g., 180 minutes).

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared between the two treatment groups.

Experimental Workflow

experimental_workflow start Start animal_prep Animal Preparation (SHR Catheter Implantation) start->animal_prep stabilization Stabilization Period animal_prep->stabilization baseline Baseline BP and HR Recording (30 min) stabilization->baseline randomization Randomization baseline->randomization pranidipine_group This compound Infusion randomization->pranidipine_group Group 1 nifedipine_group Nifedipine Infusion randomization->nifedipine_group Group 2 monitoring Continuous BP and HR Monitoring (180 min) pranidipine_group->monitoring nifedipine_group->monitoring data_analysis Data Analysis (Change from Baseline) monitoring->data_analysis end End data_analysis->end

Figure 3: A generalized experimental workflow for comparing the acute antihypertensive effects of this compound and Nifedipine in a rat model.

Data Presentation

Table 1: Comparative Pharmacological Properties of this compound and Nifedipine

FeatureThis compoundNifedipine
Primary Mechanism L-type Ca2+ channel blockerL-type Ca2+ channel blocker
Secondary Mechanism Enhances NO bioavailability via SOD upregulation[4]May involve LKB1-AMPK pathway activation[3]
Vascular Selectivity HighModerate
Onset of Action GradualRapid (formulation dependent)
Half-life LongShort (formulation dependent)

Table 2: Comparative Effects on Cardiovascular and Renal Parameters (Based on available data)

ParameterThis compoundNifedipine
Reflex Tachycardia Potentially lower incidenceHigher incidence, especially with immediate-release formulations[4][5]
Effect on Proteinuria Data limited in direct comparisonGenerally considered to have a neutral or no significant effect[10]
Endothelial Function Improves NO-mediated vasodilation[4]May improve endothelial function, but less pronounced than this compound in some studies[4]

Note: Direct comparative data for some parameters are limited. The information presented is based on available individual studies and indirect comparisons.

Conclusion

Both this compound and Nifedipine are effective antihypertensive agents that function through the blockade of L-type calcium channels. Nifedipine has a well-established efficacy profile but can be associated with reflex tachycardia, particularly with immediate-release formulations. This compound, while sharing the primary mechanism of Nifedipine, exhibits a potentially advantageous secondary mechanism involving the enhancement of nitric oxide bioavailability, which may contribute to a more favorable side-effect profile and additional endothelial benefits.

Further head-to-head clinical trials are warranted to definitively compare the 24-hour blood pressure control, effects on blood pressure variability, and the incidence of adverse effects such as reflex tachycardia and peripheral edema between this compound and Nifedipine. Such studies will be crucial for optimizing therapeutic strategies in the management of hypertension.

References

Validating the specificity of Pranidipine for L-type calcium channels over other ion channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pranidipine's specificity for L-type calcium channels over other ion channels, supported by available experimental data. This compound, a dihydropyridine calcium channel blocker, is recognized for its potent and long-lasting antihypertensive effects, primarily attributed to its high affinity for L-type calcium channels.[1] This document delves into the quantitative measures of this selectivity, outlines the experimental methodologies used for such assessments, and illustrates the key signaling pathways involved.

Quantitative Comparison of Ion Channel Blockade

To validate the specificity of a calcium channel blocker, it is essential to compare its potency across a range of ion channels. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key metrics used for this purpose, with lower values indicating higher potency.

Ion Channel SubtypeThis compoundNifedipineVerapamilDiltiazem
L-type Ca²⁺ Channel (CaV1.2) Ki: 0.83 nM [1]IC50: ~28 nMIC50: ~48 nMIC50: ~1300 nM
N-type Ca²⁺ Channel (CaV2.2) Inhibitory Effect Observed[2]IC50: >10,000 nMIC50: ~1500 nMIC50: >10,000 nM
P/Q-type Ca²⁺ Channel (CaV2.1) Data not availableData not availableData not availableData not available
T-type Ca²⁺ Channel (CaV3.x) Data not availableIC50: ~7,800 nMIC50: ~1,800 nMIC50: ~6,500 nM
Voltage-gated Na⁺ Channels (NaV) Data not availableCan have inhibitory effects at higher concentrationsPotent inhibitorModerate inhibitor
Voltage-gated K⁺ Channels (KV) Data not availableGenerally weak effectsCan have inhibitory effectsCan have inhibitory effects

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., cell type, temperature, and voltage protocol). The data for Nifedipine, Verapamil, and Diltiazem are provided for comparative context and are approximate values from various studies.

Experimental Protocols for Determining Ion Channel Specificity

The gold-standard method for assessing the specificity of a compound like this compound on ion channels is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion currents through specific channels in live cells.

Representative Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the specific human ion channel subtype of interest (e.g., CaV1.2, CaV2.2, CaV3.1, NaV1.5, KV1.3).

    • Culture cells to 70-80% confluency on glass coverslips.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external solution containing the appropriate ions to isolate the current of interest (e.g., for calcium channels, use Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation).

    • Use borosilicate glass micropipettes with a tip resistance of 2-5 MΩ, filled with an internal solution containing ions that mimic the intracellular environment.

    • Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV).

    • Apply specific voltage-clamp protocols to elicit channel activation. For example, to activate voltage-gated calcium channels, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record the resulting ionic currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter.

  • Compound Application and Data Analysis:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing increasing concentrations of this compound.

    • Record the ion currents at each concentration after allowing for sufficient time for the drug to reach equilibrium.

    • Measure the peak current amplitude at each concentration and normalize it to the baseline current.

    • Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.

  • Selectivity Determination:

    • Repeat the experiment for each ion channel of interest to determine the IC50 of this compound for each channel subtype.

    • The ratio of IC50 values for different channels provides a quantitative measure of the drug's selectivity. A higher ratio indicates greater selectivity for one channel over another.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data Data Acquisition & Analysis cell_culture Culture cell line expressing target ion channel plating Plate cells on coverslips cell_culture->plating chamber Place coverslip in recording chamber plating->chamber patch Form whole-cell patch chamber->patch pipette Prepare micropipette with internal solution pipette->patch protocol Apply voltage-clamp protocol patch->protocol record_base Record baseline current protocol->record_base apply_drug Apply this compound at varying concentrations record_base->apply_drug record_drug Record current in presence of drug apply_drug->record_drug analyze Analyze data and determine IC50 record_drug->analyze

Experimental workflow for determining ion channel selectivity.

Signaling Pathways

The primary mechanism of action of this compound is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a subsequent reduction in blood pressure.

Furthermore, studies have indicated that this compound may have additional effects on the nitric oxide (NO) signaling pathway. It has been shown to enhance the actions of NO, which is a potent vasodilator. This enhancement may contribute to its overall antihypertensive efficacy.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell cluster_no_pathway Nitric Oxide Pathway This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type Inhibits relaxation Vasodilation This compound->relaxation Promotes ca_influx Ca²⁺ Influx l_type->ca_influx Allows calmodulin Ca²⁺-Calmodulin Complex ca_influx->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates contraction Muscle Contraction mlck->contraction Promotes no Nitric Oxide (NO) no_action Enhanced NO Action no->no_action pranidipine_no This compound pranidipine_no->no_action Enhances vasodilation_no Vasodilation no_action->vasodilation_no

Signaling pathway of this compound in vascular smooth muscle.

Conclusion

The available evidence strongly supports the high specificity of this compound for L-type calcium channels, as demonstrated by its low nanomolar inhibition constant.[1] While it also exhibits inhibitory effects on N-type calcium channels, its potency against other ion channels, such as P/Q-type, T-type, sodium, and potassium channels, has not been extensively reported in publicly accessible literature. The primary mechanism of its antihypertensive action is the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation. Additionally, its interaction with the nitric oxide signaling pathway may further contribute to its therapeutic effects. For a more comprehensive understanding of this compound's selectivity profile, further studies investigating its activity across a broader panel of ion channels are warranted.

References

Comparative Pharmacokinetic Profiles of Pranidipine and Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of Pranidipine and other widely used dihydropyridine calcium channel blockers. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these therapeutic agents. All quantitative data is summarized in a clear tabular format, and detailed experimental methodologies are provided for key cited experiments. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Dihydropyridine Calcium Channel Blockers

Dihydropyridine (DHP) calcium channel blockers are a class of drugs primarily used to treat hypertension and angina. They act by inhibiting the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes through L-type calcium channels. This blockade leads to vasodilation and a subsequent reduction in blood pressure. While all drugs in this class share a common mechanism of action, they exhibit significant differences in their pharmacokinetic profiles, which can influence their clinical application, dosing regimens, and potential for drug-drug interactions. This compound is a newer-generation dihydropyridine that has demonstrated a long duration of action and a potential for favorable effects on endothelial function.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and other commonly prescribed dihydropyridine calcium channel blockers. These values are derived from studies conducted in healthy adult volunteers and represent the mean or range of reported data. It is important to note that these parameters can be influenced by various factors, including patient age, hepatic and renal function, and co-administration of other drugs.

DrugDose (mg)Cmax (ng/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)
This compound 82.3 ± 1.11.8 ± 0.511.6 ± 2.6Low (extensive first-pass)
Amlodipine 5-103-126-1230-5064-90
Lercanidipine 10-203.3-7.71.5-38-10~10
Nifedipine (IR) 10~1000.5-12-545-70
Nifedipine (ER) 30-90Varies2.5-5~784-89
Lacidipine 2-40.4-1.20.5-2.513-19<10
Felodipine 5-102-102.5-511-16~15
Cilnidipine 5-102.9-8.51.8-2.2~7.5~13
Manidipine 10-202.1-7.81.5-2.55.5-7.95Low (extensive first-pass)
Benidipine 4-81.9-6.51-2~1Low (extensive first-pass)
Nisoldipine 10-401-46-127-12<5
Nitrendipine 10-205-151-28-1220-30
Nimodipine 30-6012-300.5-1.51-2 (initial), 8-9 (terminal)~13

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; IR: Immediate Release; ER: Extended Release. Data is compiled from multiple sources and represents approximate values.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically determined through clinical trials involving healthy volunteers. A general outline of the experimental protocol for a single-dose, crossover pharmacokinetic study is provided below.

1. Study Design: A randomized, open-label, two-period, crossover study design is frequently employed.

2. Subject Recruitment: Healthy adult male and/or female volunteers are recruited after providing informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

3. Drug Administration: After an overnight fast, subjects receive a single oral dose of the dihydropyridine calcium channel blocker with a standardized volume of water.

4. Blood Sampling: Serial blood samples are collected from a forearm vein into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

5. Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

6. Bioanalytical Method: The concentration of the drug in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate the drug from the plasma matrix. An internal standard is added to the plasma samples before extraction to ensure accuracy and precision.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to separate the drug from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The drug is ionized, and specific precursor and product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

7. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Signaling Pathways and Experimental Workflows

Dihydropyridine Mechanism of Action

Dihydropyridines exert their therapeutic effects by blocking L-type calcium channels, which are voltage-gated ion channels. This action prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation. This compound, in addition to this primary mechanism, has been shown to enhance nitric oxide (NO)-induced vascular relaxation, which may contribute to its clinical profile.

DHP_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_DHP_Action Dihydropyridine Action cluster_Pranidipine_NO_Pathway This compound's Additional Effect Ca_ext Ca²⁺ (extracellular) L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ (intracellular) L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction DHP Dihydropyridines (e.g., this compound) DHP->L_type_channel Blocks This compound This compound NO Nitric Oxide (NO) This compound->NO Enhances effect of sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Caption: Mechanism of action of dihydropyridines and this compound's effect on the NO pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of a dihydropyridine calcium channel blocker.

PK_Workflow cluster_Study_Setup Study Setup cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis & Reporting Protocol Protocol Design & Ethics Approval Recruitment Subject Recruitment & Informed Consent Protocol->Recruitment Screening Medical Screening Recruitment->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (Single Dose) Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Monitoring Adverse Event Monitoring Sampling->Monitoring Plasma_Prep Plasma Preparation Monitoring->Plasma_Prep Extraction Sample Extraction (LLE or SPE) Plasma_Prep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: A typical experimental workflow for a pharmacokinetic study.

Evaluating the efficacy of Pranidipine against older generation calcium channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profile of Pranidipine, a dihydropyridine calcium channel blocker (CCB), against older generations of CCBs. The information is supported by experimental data from preclinical and clinical studies to aid in research and drug development.

Executive Summary

This compound is a long-acting dihydropyridine calcium channel antagonist.[1] Emerging evidence suggests that this compound may offer a comparable antihypertensive efficacy to older generation CCBs, with a potentially favorable profile regarding certain side effects. This guide delves into the available data to evaluate its performance against established treatments like nifedipine, amlodipine, verapamil, and diltiazem.

Mechanism of Action

This compound, like other dihydropyridine CCBs, primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2] This leads to vasodilation and a subsequent reduction in blood pressure. Notably, preclinical studies suggest this compound possesses high lipophilicity, which may contribute to its long-lasting antihypertensive effect by allowing it to accumulate in the cell membrane and access the calcium channel from within the lipid bilayer.[3]

Comparative Efficacy

Antihypertensive Effects

A dose-finding study for this compound demonstrated its efficacy in reducing diastolic blood pressure in a dose-dependent manner.[4]

This compound DoseMean Reduction in Diastolic BP (mmHg)
1 mg6.4
2 mg7.5
4 mg11.5
8 mg10.6
Placebo1.7

Data from a multicenter, double-blind, placebo-controlled dose-finding study.[4]

Comparative studies with other CCBs indicate that the antihypertensive efficacy of newer generation dihydropyridines is often comparable to older agents. For instance, a meta-analysis comparing manidipine (a newer CCB) with amlodipine showed a statistically equivalent reduction in both systolic and diastolic blood pressure.[5] Similarly, a study comparing lercanidipine with felodipine and nifedipine GITS found no significant differences in blood pressure reduction among the three groups.[6] While direct large-scale, head-to-head trials with this compound against a wide array of older CCBs are limited, the available data suggests its antihypertensive effect is in line with other dihydropyridine CCBs.

Effects on Heart Rate

A key differentiator among CCBs is their effect on heart rate. First-generation dihydropyridines, like nifedipine, can cause a reflex tachycardia due to their rapid onset of action and potent vasodilation.[7] Newer dihydropyridines and non-dihydropyridines generally have a more neutral or even a heart-rate-lowering effect. In the dose-finding study, this compound showed no meaningful changes in heart rate.[4] This is a desirable characteristic, as reflex tachycardia can increase myocardial oxygen demand. In a comparative study, verapamil, a non-dihydropyridine, significantly decreased resting heart rate, while nifedipine did not cause a significant alteration.[8]

Comparative Safety and Tolerability

Adverse events are a critical consideration in the long-term management of hypertension. A common side effect of dihydropyridine CCBs is peripheral edema.

DrugIncidence of Ankle Edema (%)
ManidipineLower than Amlodipine (RR: 0.35)[5]
Lercanidipine5.5%[6]
Felodipine13%[6]
Nifedipine GITS6.6%[6]
AmlodipineHigher than Manidipine[5]

Data from meta-analysis and comparative clinical trials.[5][6]

The meta-analysis comparing manidipine and amlodipine found that manidipine was associated with a significantly lower risk of total adverse events and, specifically, ankle edema.[5] Similarly, a study comparing lercanidipine to felodipine and nifedipine GITS reported a lower incidence of edema with lercanidipine and nifedipine GITS compared to felodipine.[6] While specific large-scale comparative data for this compound's side effect profile against a broad range of older CCBs is not extensively available, the trend with newer dihydropyridines suggests a potential for improved tolerability.

Experimental Protocols

A representative experimental protocol for a randomized, double-blind, parallel-group clinical trial comparing the efficacy and safety of two antihypertensive agents is outlined below. This protocol is based on general principles for clinical trials of antihypertensive drugs.[9][10][11]

1. Study Objective: To compare the antihypertensive efficacy and safety of Drug A versus Drug B in patients with mild to moderate essential hypertension.

2. Study Design: A multicenter, randomized, double-blind, parallel-group study.

3. Study Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure between 95 and 110 mmHg).
  • Exclusion Criteria: Secondary hypertension, severe cardiovascular disease, significant renal or hepatic impairment, and contraindications to the study medications.

4. Study Procedures:

  • Run-in Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.
  • Randomization: Eligible patients are randomly assigned to receive either Drug A or Drug B.
  • Treatment Period: A treatment period of 8 to 12 weeks. Doses may be titrated at specified intervals based on blood pressure response.
  • Assessments:
  • Blood pressure and heart rate measurements at trough (just before the next dose) and peak (a few hours after dosing) at each visit.
  • Ambulatory blood pressure monitoring (ABPM) at baseline and at the end of the treatment period.
  • Recording of all adverse events at each visit.
  • Laboratory tests (e.g., complete blood count, liver function tests, renal function tests) at baseline and at the end of the study.

5. Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
  • Secondary Efficacy Endpoints: Change from baseline in mean sitting systolic blood pressure, response rate (proportion of patients achieving a target blood pressure), and changes in ABPM parameters.
  • Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.

6. Statistical Analysis:

  • Efficacy analyses will be performed on the intent-to-treat (ITT) population.
  • The primary endpoint will be analyzed using an analysis of covariance (ANCOVA) with baseline blood pressure as a covariate.
  • Safety data will be summarized descriptively.

Signaling Pathways & Experimental Workflows

Dihydropyridine Calcium Channel Blocker Signaling Pathway

DHP_CCB_Pathway Depolarization Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Depolarization->L-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin Binds to MLCK MLCK Calmodulin->MLCK Activates Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin Light Chain Phosphorylation Catalyzes Vasoconstriction Vasoconstriction Myosin Light Chain Phosphorylation->Vasoconstriction This compound This compound This compound->L-type Ca2+ Channel Blocks

Caption: Dihydropyridine CCBs, like this compound, block L-type calcium channels, inhibiting vasoconstriction.

Non-Dihydropyridine Calcium Channel Blocker Signaling Pathway

Non_DHP_CCB_Pathway cluster_cardiac Cardiac Muscle Cell cluster_vascular Vascular Smooth Muscle Cell SA/AV Node Depolarization SA/AV Node Depolarization L-type Ca2+ Channel (Cardiac) L-type Ca2+ Channel (Cardiac) SA/AV Node Depolarization->L-type Ca2+ Channel (Cardiac) Activates Ca2+ Influx (Cardiac) Ca2+ Influx (Cardiac) L-type Ca2+ Channel (Cardiac)->Ca2+ Influx (Cardiac) Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility Ca2+ Influx (Cardiac)->Decreased Heart Rate & Contractility Depolarization Depolarization L-type Ca2+ Channel (Vascular) L-type Ca2+ Channel (Vascular) Depolarization->L-type Ca2+ Channel (Vascular) Activates Ca2+ Influx (Vascular) Ca2+ Influx (Vascular) L-type Ca2+ Channel (Vascular)->Ca2+ Influx (Vascular) Vasodilation Vasodilation Ca2+ Influx (Vascular)->Vasodilation Verapamil/Diltiazem Verapamil/Diltiazem Verapamil/Diltiazem->L-type Ca2+ Channel (Cardiac) Blocks Verapamil/Diltiazem->L-type Ca2+ Channel (Vascular) Blocks

Caption: Non-dihydropyridine CCBs affect both cardiac and vascular L-type calcium channels.

Experimental Workflow for Comparative Antihypertensive Trial

Experimental_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Placebo Run-in Placebo Run-in Informed Consent->Placebo Run-in Baseline Assessment Baseline Assessment Placebo Run-in->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A (this compound) Treatment Group A (this compound) Randomization->Treatment Group A (this compound) Treatment Group B (Older CCB) Treatment Group B (Older CCB) Randomization->Treatment Group B (Older CCB) Follow-up Visits Follow-up Visits Treatment Group A (this compound)->Follow-up Visits Treatment Group B (Older CCB)->Follow-up Visits Efficacy & Safety Assessment Efficacy & Safety Assessment Follow-up Visits->Efficacy & Safety Assessment Data Analysis Data Analysis Efficacy & Safety Assessment->Data Analysis Results Results Data Analysis->Results

Caption: A typical workflow for a randomized controlled trial comparing antihypertensive drugs.

Conclusion

References

Pranidipine's therapeutic window compared to other antihypertensive drugs

Author: BenchChem Technical Support Team. Date: November 2025

Pranidipine, a dihydropyridine calcium channel blocker, offers a distinct therapeutic profile in the management of hypertension. This guide provides a comparative analysis of the therapeutic window of this compound against other major classes of antihypertensive drugs, including another calcium channel blocker (amlodipine), an ACE inhibitor (lisinopril), an angiotensin II receptor blocker (losartan), and a beta-blocker (metoprolol). The following sections detail preclinical toxicity and efficacy data, experimental protocols for their determination, and relevant signaling pathways.

Comparative Analysis of Therapeutic Windows

The data presented below, primarily from studies in rats, offers insights into the relative therapeutic windows of these drugs. It is important to note that a specific oral LD50 value for this compound in rats was not found in the available literature, which is a significant data gap for a direct comparison. However, clinical studies have demonstrated its tolerability at therapeutic doses.

DrugClassPreclinical Model (Rat)Oral LD50 (mg/kg)Effective Antihypertensive Dose Range in SHR (mg/kg/day, oral)
This compound Calcium Channel BlockerSpontaneously Hypertensive Rat (SHR)Data Not Available3 - 10[1][2]
Amlodipine Calcium Channel BlockerSpontaneously Hypertensive Rat (SHR)3932 - 20[3]
Lisinopril ACE InhibitorSpontaneously Hypertensive Rat (SHR)>20,0000.3 - 2.5[4][5]
Losartan ARBSpontaneously Hypertensive Rat (SHR)1,257 - 1,59010 - 30[6][7][8]
Metoprolol Beta-BlockerSpontaneously Hypertensive Rat (SHR)3090 - 46705 - 160[9][10]

Note: The effective dose ranges are derived from various studies in Spontaneously Hypertensive Rats (SHR) and may not represent a formal ED50 determination. The LD50 values are from acute oral toxicity studies in rats.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the median lethal dose (LD50), is a standardized measure of the acute toxicity of a substance. The following protocol is a generalized representation based on the OECD Guideline 423 for the Acute Toxic Class Method.

Objective: To determine the dose of a substance that is lethal to 50% of a test animal population after a single oral administration.

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis and Endpoint Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, 5-7 days) Fasting Overnight Fasting (food withheld, water ad libitum) Animal_Acclimatization->Fasting Test_Substance_Prep Test Substance Preparation (vehicle selection and concentration) Fasting->Test_Substance_Prep Dosing Single Oral Gavage Administration Test_Substance_Prep->Dosing Observation Clinical Observation (mortality, clinical signs, body weight changes) Dosing->Observation 14-day observation period Endpoint LD50 Calculation (e.g., Probit analysis) Observation->Endpoint G cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Animal_Selection SHR Selection (e.g., 12-16 weeks old) Acclimatization Acclimatization and Training (handling and tail-cuff procedure) Animal_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Drug_Admin Daily Oral Administration (vehicle or test compound) Baseline_BP->Drug_Admin BP_Monitoring Regular Blood Pressure Monitoring (e.g., weekly via tail-cuff) Drug_Admin->BP_Monitoring Chronic treatment period Data_Analysis Dose-Response Analysis (e.g., % reduction in BP) BP_Monitoring->Data_Analysis G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation PKG->Relaxation This compound This compound This compound->NO enhances action of

References

Investigating the synergistic effects of Pranidipine with other cardiovascular drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pranidipine, a dihydropyridine calcium channel blocker (CCB), is a well-established antihypertensive agent. Its therapeutic efficacy can be significantly enhanced through synergistic interactions when combined with other cardiovascular drugs. This guide provides a comparative analysis of this compound in combination with other major classes of cardiovascular agents, supported by available experimental data and detailed methodologies. While direct clinical trial data for this compound in specific combinations can be limited, this guide draws parallels from studies involving other dihydropyridine CCBs to elucidate potential synergistic effects.

This compound: Mechanism of Action

This compound exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure. It has a high affinity for L-type calcium channels.[1]

Synergistic Combination Strategies

The therapeutic potential of this compound is amplified when co-administered with drugs that have complementary mechanisms of action. The most notable synergies are observed with Angiotensin II Receptor Blockers (ARBs) and beta-blockers.

This compound and Angiotensin II Receptor Blockers (ARBs)

The combination of a CCB like this compound with an ARB is a rational and effective approach to hypertension management.[2] While this compound directly induces vasodilation, ARBs block the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This dual blockade of two distinct pressor pathways leads to a more profound and sustained reduction in blood pressure than either agent alone.[2]

Key Synergistic Effects:

  • Enhanced Antihypertensive Efficacy: The complementary mechanisms result in additive blood pressure-lowering effects.[2][3]

  • Improved Endothelial Function: Studies on other CCB/ARB combinations have shown improvements in endothelial function and reductions in inflammatory markers.[4]

  • Reduced Side Effects: ARBs can mitigate the CCB-induced reflex activation of the renin-angiotensin-aldosterone system (RAAS), potentially reducing side effects like peripheral edema.[5]

Experimental Data (Illustrative Example with Olmesartan and Amlodipine):

The COACH study, a large, double-blind, randomized clinical trial, evaluated the efficacy of the combination of the ARB olmesartan and the CCB amlodipine. The results demonstrated a significantly greater reduction in blood pressure with combination therapy compared to monotherapy.[6][7]

Treatment GroupMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Olmesartan 20mg / Amlodipine 5mg-23.6-14.0
Olmesartan 40mg / Amlodipine 10mg-30.1-19.0

Data from the COACH study, illustrating the potential synergy of a CCB/ARB combination.[6][7]

Experimental Protocol: The COACH Study

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, factorial design study.

  • Participants: 1,940 patients with stage 1 or 2 hypertension.

  • Intervention: Patients were randomized to one of several treatment groups, including monotherapy with olmesartan or amlodipine, combination therapy with various doses of both drugs, or placebo.

  • Duration: 8 weeks.

  • Primary Efficacy Endpoint: The change from baseline in seated diastolic blood pressure at week 8.

  • Secondary Efficacy Endpoints: The change from baseline in seated systolic blood pressure and the proportion of patients achieving blood pressure goals.[6][7]

cluster_workflow Experimental Workflow: COACH Study Patient Screening Patient Screening BP Measurement (Baseline) BP Measurement (Baseline) Patient Screening->BP Measurement (Baseline) Randomization Randomization Treatment Period (8 weeks) Treatment Period (8 weeks) Randomization->Treatment Period (8 weeks) Monotherapy / Combination / Placebo BP Measurement (Week 8) BP Measurement (Week 8) Treatment Period (8 weeks)->BP Measurement (Week 8) BP Measurement (Baseline)->Randomization Data Analysis Data Analysis BP Measurement (Week 8)->Data Analysis

Caption: Workflow of the COACH clinical trial.

This compound and Beta-Blockers

The combination of a dihydropyridine CCB like this compound with a beta-blocker is particularly beneficial for patients with hypertension and concomitant conditions such as stable angina.[2] this compound primarily reduces afterload through vasodilation, while beta-blockers reduce heart rate, myocardial contractility, and blood pressure. This combination leads to a significant reduction in myocardial oxygen demand.[2]

Key Synergistic Effects:

  • Augmented Anti-anginal Efficacy: The combination is more effective in reducing angina frequency and improving exercise tolerance than either drug alone.

  • Complementary Hemodynamic Effects: The vasodilatory effect of this compound can counteract the potential for unopposed alpha-receptor-mediated vasoconstriction with some beta-blockers.

  • Blood Pressure Control: The additive antihypertensive effects contribute to better overall blood pressure management.

Experimental Data (Illustrative Example with Felodipine and Metoprolol):

A double-blind, crossover study investigated the effects of the CCB felodipine, the beta-blocker metoprolol, and their combination in patients with essential hypertension. The combination therapy demonstrated a greater reduction in blood pressure compared to either monotherapy.[8]

Treatment GroupMean Sitting Systolic BP (mmHg)Mean Sitting Diastolic BP (mmHg)
Felodipine (10-20 mg/day)13488
Metoprolol (100-200 mg/day)13494
Combination12184

Data from a crossover study illustrating the additive antihypertensive effect of a CCB/beta-blocker combination.[8]

Experimental Protocol: Felodipine and Metoprolol Crossover Study

  • Study Design: A double-blind, three-way crossover study.

  • Participants: 23 patients with mild to moderate essential hypertension.

  • Intervention: Each patient received three treatment regimens in a randomized order: felodipine (10-20 mg daily), metoprolol (100-200 mg daily), and the combination of felodipine (10-20 mg) plus metoprolol (100 mg) daily.

  • Duration: Each treatment period was 4 weeks, following a 4-week placebo run-in period.

  • Primary Outcome Measures: Blood pressure and heart rate at rest and during a bicycle exercise test.[8]

cluster_pathway Signaling Pathway of CCB and Beta-Blocker Synergy This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel inhibits Beta-Blocker Beta-Blocker Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Beta-Blocker->Beta-1 Adrenergic Receptor blocks Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Reduced Heart Rate Reduced Heart Rate Beta-1 Adrenergic Receptor->Reduced Heart Rate Reduced Contractility Reduced Contractility Beta-1 Adrenergic Receptor->Reduced Contractility Reduced BP Reduced BP Vasodilation->Reduced BP Reduced Heart Rate->Reduced BP Reduced Myocardial O2 Demand Reduced Myocardial O2 Demand Reduced Contractility->Reduced Myocardial O2 Demand Reduced BP->Reduced Myocardial O2 Demand

Caption: Complementary actions of CCBs and beta-blockers.

Conclusion

The combination of this compound with other cardiovascular drugs, particularly ARBs and beta-blockers, presents a compelling therapeutic strategy. The synergistic effects lead to enhanced efficacy in blood pressure control and management of associated cardiovascular conditions. While direct, large-scale clinical trial data specifically for this compound in these combinations is an area for future research, the evidence from analogous dihydropyridine CCBs provides a strong rationale for its use in combination therapy. The provided experimental protocols serve as a foundation for designing further studies to specifically quantify the synergistic benefits of this compound-based combination regimens.

References

A Meta-Analysis of Clinical Trials: Pranidipine in the Landscape of Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pranidipine against other dihydropyridine calcium channel blockers (CCBs), a class of drugs widely used in the management of hypertension. While direct meta-analyses comprehensively comparing this compound with other members of this class are limited, this document synthesizes available clinical trial data for this compound and situates it within the broader context of evidence from meta-analyses of other widely-used dihydropyridine CCBs such as Amlodipine, Nifedipine, and Lercanidipine.

Executive Summary

This compound is a dihydropyridine calcium channel blocker with a unique pharmacological profile characterized by high lipophilicity and a potential to enhance nitric oxide (NO)-mediated vasodilation.[1][2] These characteristics are proposed to contribute to its potent and long-lasting antihypertensive effects, and potentially a favorable side-effect profile, particularly concerning peripheral edema. This guide presents the available quantitative data on the efficacy and safety of this compound and compares it with established dihydropyridine CCBs, supported by detailed experimental methodologies and visual representations of mechanistic pathways and study designs.

Data Presentation: Efficacy and Safety of Dihydropyridine CCBs

The following tables summarize the quantitative data from clinical trials on the effects of this compound and other dihydropyridine CCBs on blood pressure, heart rate, and the incidence of common adverse events.

Table 1: Antihypertensive Efficacy of Dihydropyridine Calcium Channel Blockers

DrugDaily DoseStudy PopulationDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Citation
This compound 1 mgHypertensive Patients4 weeks-Δ 6.4[3]
2 mgHypertensive Patients4 weeks-Δ 7.5[3]
4 mgHypertensive Patients4 weeks-Δ 11.5[3]
8 mgHypertensive Patients4 weeks-Δ 10.6[3]
Amlodipine 5-10 mgHypertensive Patients24 weeksReduction to the same level as other DHPsReduction to the same level as other DHPs
Nifedipine GITS 30-60 mgHypertensive Patients8 weeksNo significant difference among groupsNo significant difference among groups
Lercanidipine 10-20 mgHypertensive Patients8 weeksNo significant difference among groupsNo significant difference among groups
Felodipine 5-10 mgHypertensive Patients24 weeksReduction to the same level as other DHPsReduction to the same level as other DHPs

Note: "Δ" denotes the change from baseline. Data for Amlodipine, Nifedipine GITS, Lercanidipine, and Felodipine are based on comparative trials where they were found to have similar efficacy in blood pressure reduction.

Table 2: Safety Profile and Common Adverse Events of Dihydropyridine Calcium Channel Blockers

DrugDaily DoseChange in Heart Rate (bpm)Incidence of Peripheral Edema (%)Incidence of Headache (%)Incidence of Flushing (%)Citation
This compound 1-8 mgNo meaningful changesIncreased incidence at 8 mgIncreased incidence at 8 mgIncreased incidence at 8 mg[3]
Amlodipine 5-10 mg----
Nifedipine GITS 30-60 mg-6.6--
Lercanidipine 10-20 mg-5.5--
Felodipine 10 mgIncreased by 3.113--

Note: A direct comparison of the incidence of adverse events for this compound with other Dihydropyridines from a single study is not available. The data for this compound reflects an increase in adverse events at the highest dose tested in a dose-finding study. Data for other agents are from comparative trials.

Experimental Protocols

This compound: Multicenter, Double-Blind, Placebo-Controlled, Dose-Finding Study

A representative study protocol for evaluating the efficacy and safety of this compound involved a multicenter, double-blind, placebo-controlled, parallel-group, dose-finding design.[3]

  • Patient Population: The study enrolled 199 patients with diastolic blood pressure between 95-115 mmHg.[3]

  • Study Design:

    • Placebo Run-in Phase: All patients received a placebo for 4 weeks to establish a stable baseline blood pressure.[3]

    • Randomization: Patients were then randomly assigned to one of five parallel groups: placebo, or this compound at doses of 1, 2, 4, or 8 mg, administered once daily.[3]

    • Treatment Phase: The assigned treatment was administered for 4 weeks.[3]

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change in diastolic blood pressure from baseline.

    • Secondary Efficacy Endpoint: The proportion of responders, defined as a decrease in diastolic blood pressure to <90 mmHg and by 10 mmHg or more from the baseline value.[3]

    • Safety Assessments: Monitoring of adverse events, with a focus on changes in heart rate.[3]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to assess the dose-response relationship.[3]

General Protocol for Comparative Clinical Trials of Dihydropyridine CCBs

Meta-analyses of other dihydropyridine CCBs are typically based on data from randomized controlled trials (RCTs) with the following general methodology:

  • Study Design: Most are double-blind, parallel-group, or cross-over randomized controlled trials.

  • Patient Population: Typically, patients with mild to moderate essential hypertension are enrolled.

  • Intervention: The investigational dihydropyridine CCB is compared against another active comparator (another dihydropyridine or a drug from a different antihypertensive class) or a placebo.

  • Treatment Duration: Varies from a few weeks to several months to assess both short-term and long-term efficacy and safety.

  • Outcome Measures:

    • Efficacy: The primary outcome is usually the change in systolic and diastolic blood pressure. Ambulatory blood pressure monitoring is often used to assess 24-hour blood pressure control.

    • Safety and Tolerability: This is assessed by recording the incidence and severity of all adverse events, with particular attention to common dihydropyridine-related side effects such as peripheral edema, headache, flushing, and palpitations. Patient withdrawal rates due to adverse events are also a key metric.

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_CCB_Mechanism DHP_CCB Dihydropyridine CCB L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle) DHP_CCB->L_type_Ca_Channel Blocks Ca_influx Decreased Calcium Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Workflow of a Dose-Finding Clinical Trial for this compound

Pranidipine_Trial_Workflow Screening Patient Screening (Diastolic BP 95-115 mmHg) Placebo_Run_in 4-Week Placebo Run-in Screening->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_P Placebo Randomization->Group_P Group_1mg This compound 1 mg Randomization->Group_1mg Group_2mg This compound 2 mg Randomization->Group_2mg Group_4mg This compound 4 mg Randomization->Group_4mg Group_8mg This compound 8 mg Randomization->Group_8mg Treatment 4-Week Treatment Period Group_P->Treatment Group_1mg->Treatment Group_2mg->Treatment Group_4mg->Treatment Group_8mg->Treatment Analysis Efficacy and Safety Analysis Treatment->Analysis

References

Safety Operating Guide

Proper Disposal of Pranidipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical compounds like Pranidipine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazardous Waste Determination for this compound

The first and most critical step in the proper disposal of any chemical is to determine if it is a hazardous waste. In the United States, this determination is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

This compound is not a specifically listed hazardous waste under the EPA's P or U lists. Therefore, its classification as hazardous or non-hazardous depends on whether it exhibits any of the hazardous characteristics. Based on available data for similar dihydropyridine calcium channel blockers, a representative Safety Data Sheet (SDS) for this compound would likely contain the following information:

PropertyRepresentative ValueRCRA Hazardous Characteristic
Ignitability
Flash Point> 100 °C (solid)Not Ignitable (D001)
Corrosivity
pH of aqueous solutionNot Applicable (insoluble)Not Corrosive (D002)
Reactivity
Reactivity DataStable under normal conditionsNot Reactive (D003)
Toxicity
Oral LD50 (rat)Estimated > 50 mg/kgPotentially Toxic (D004-D043)

Given the pharmacological activity of this compound, it is prudent to handle it as a potentially toxic substance. Therefore, two disposal pathways should be considered, depending on the outcome of a formal hazardous waste determination by your institution's Environmental Health and Safety (EHS) department.

Procedural Guidance for this compound Disposal

The following step-by-step procedures provide guidance for the disposal of this compound under both non-hazardous and hazardous waste scenarios.

Scenario 1: this compound Determined to be Non-Hazardous Waste

Even if determined to be non-RCRA hazardous, pharmaceutical waste should not be disposed of in the regular trash or down the drain.[5][6][7] Proper disposal is essential to prevent environmental contamination.[6]

Experimental Protocol for Disposal of Non-Hazardous this compound Waste:

  • Segregation: Collect all waste this compound, including pure compound, contaminated labware (e.g., weigh boats, gloves), and solutions, in a designated and clearly labeled waste container. This container should be separate from hazardous waste streams.[7]

  • Container Labeling: Label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound."

  • Storage: Store the container in a secure, designated area within the laboratory, away from incompatible materials.

  • Disposal Request: When the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS department.

  • Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.

Scenario 2: this compound Determined to be Hazardous Waste

If this compound is determined to be a hazardous waste (e.g., due to the toxicity characteristic), it must be managed according to strict RCRA regulations.

Experimental Protocol for Disposal of Hazardous this compound Waste:

  • Segregation and Containment: Collect all waste this compound in a compatible, leak-proof hazardous waste container. The container must be kept closed except when adding waste.

  • Container Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Toxic").[8][9]

  • Accumulation: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] The SAA must be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or if it has been accumulating for the maximum allowable time per your facility's generator status, request a pickup from your EHS department.

  • Transportation and Disposal: The hazardous waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.

  • Record Keeping: Meticulous records of hazardous waste generation, storage, and disposal must be maintained for regulatory compliance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PranidipineDisposal cluster_0 cluster_1 Disposal Pathways Start Start Waste_Generated This compound Waste Generated (Pure compound, solutions, contaminated materials) Start->Waste_Generated HW_Determination Hazardous Waste Determination (Consult SDS and EHS) Waste_Generated->HW_Determination Non_Hazardous Non-Hazardous Waste (Non-RCRA) HW_Determination->Non_Hazardous No Hazardous Hazardous Waste (RCRA) HW_Determination->Hazardous Yes Segregate_Non_Haz Segregate in designated 'Non-Hazardous Pharmaceutical Waste' container Non_Hazardous->Segregate_Non_Haz Segregate_Haz Segregate in compatible Hazardous Waste container Hazardous->Segregate_Haz Label_Non_Haz Label container clearly Segregate_Non_Haz->Label_Non_Haz Store_Non_Haz Store in secure area Label_Non_Haz->Store_Non_Haz Pickup_Non_Haz Request EHS pickup for incineration Store_Non_Haz->Pickup_Non_Haz Label_Haz Label with 'Hazardous Waste' and specific hazard Segregate_Haz->Label_Haz Store_Haz Store in Satellite Accumulation Area (SAA) Label_Haz->Store_Haz Pickup_Haz Request EHS pickup for disposal at TSDF Store_Haz->Pickup_Haz

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures and consulting with your institution's Environmental Health and Safety department, you can ensure the safe, compliant, and environmentally responsible disposal of this compound waste.

References

Personal protective equipment for handling Pranidipine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Pranidipine. The following procedures are based on general best practices for handling potent pharmaceutical compounds and information from related calcium channel blockers, in the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound itself.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE.

Operation Required Personal Protective Equipment (PPE)
Weighing and preparing solutions - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to prevent inhalation. - Lab Coat: A disposable lab coat is recommended to prevent contamination of personal clothing.
Handling solutions - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard lab coat.
Cleaning and decontamination - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: A disposable or dedicated lab coat.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all weighing and handling of this compound powder within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Before starting, ensure the work area is clean and uncluttered.

  • Use dedicated spatulas and weighing boats for this compound.

  • Handle the powder gently to avoid creating dust.

2. Solution Preparation:

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Add the solvent to the this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped after the solution is prepared.

3. Spills and Decontamination:

  • In case of a small powder spill, gently cover it with a damp paper towel to avoid raising dust, and then wipe it up. Place the contaminated materials in a sealed bag for disposal.

  • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste.[1] It should not be poured down the drain or thrown in the regular trash.[2]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.[3]

  • Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed.[1] The rinsate from the cleaning process must also be collected as hazardous waste.[1]

  • Waste Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Ensure that the waste is properly labeled with the contents.[4]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pranidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pranidipine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.